gamma-Butyrobetaine-d9 Hydrochloride
Description
BenchChem offers high-quality gamma-Butyrobetaine-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Butyrobetaine-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKTORAJTTYIW-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Gamma-Butyrobetaine in the Carnitine Biosynthesis Pathway
Abstract
L-carnitine is indispensable for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The endogenous synthesis of L-carnitine is a critical process for maintaining metabolic homeostasis, complementing dietary intake. This technical guide provides a comprehensive examination of the carnitine biosynthesis pathway, with a specific focus on the pivotal role of its immediate precursor, gamma-butyrobetaine (GBB). We will dissect the final, rate-limiting enzymatic step: the stereospecific hydroxylation of GBB to L-carnitine, catalyzed by the non-heme iron enzyme, gamma-butyrobetaine dioxygenase (BBOX). This document explores the biochemical mechanism, regulation, and structural biology of BBOX, details robust analytical methodologies for quantifying key metabolites, and discusses the burgeoning clinical and therapeutic significance of targeting the GBB-carnitine axis in cardiovascular disease, metabolic disorders, and sports nutrition.
Introduction to L-Carnitine and its Biosynthesis
L-carnitine (β-hydroxy-γ-N-trimethylaminobutyrate) is a quaternary ammonium compound essential for intermediary metabolism.[1][2] Its most recognized function is as a shuttle for long-chain fatty acids across the inner mitochondrial membrane, a prerequisite for their oxidation and subsequent ATP production.[1][3][4][5][6][7][8][9] This process, known as the carnitine shuttle, is vital in tissues with high energy demands and a reliance on fatty acid oxidation, such as cardiac and skeletal muscle.[9]
Cellular carnitine homeostasis is a tightly regulated balance of three key processes: absorption from dietary sources (primarily red meat), endogenous de novo synthesis, and efficient reabsorption in the kidneys.[6][7] The endogenous pathway provides a significant portion of the body's carnitine pool and is therefore of profound interest to researchers studying metabolic regulation and disease.[6] This pathway is a four-step enzymatic cascade that begins with protein-derived Nε-trimethyllysine (TML).[1][6][7][9][10] This guide will illuminate the final and decisive step of this pathway: the conversion of gamma-butyrobetaine (GBB) into biologically active L-carnitine.
The Four-Step Pathway of Carnitine Biosynthesis
The synthesis of L-carnitine from lysine and methionine precursors occurs primarily in the liver and kidneys.[1][11] The pathway involves four key enzymatic reactions that sequentially modify the initial substrate, TML.[1][6][7][8][9]
-
Hydroxylation of TML: The pathway initiates with the hydroxylation of Nε-trimethyllysine by trimethyllysine dioxygenase (TMLD) , also known as trimethyllysine hydroxylase (TMLH), to form 3-hydroxy-Nε-trimethyllysine (HTML).[6][7][9]
-
Cleavage of HTML: The resulting HTML is cleaved by hydroxytrimethyllysine aldolase (HTMLA) , yielding 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[6][7][9]
-
Oxidation of TMABA: TMABA is then oxidized in an NAD+-dependent reaction catalyzed by TMABA dehydrogenase (TMABADH) to produce gamma-butyrobetaine (GBB).[6][7][9]
-
Hydroxylation of GBB: In the final, rate-limiting step, GBB is stereospecifically hydroxylated at the C-3 position by gamma-butyrobetaine dioxygenase (BBOX) to form L-carnitine.[6][7][9][12]
Gamma-Butyrobetaine (GBB): The Central Precursor
GBB holds a unique position in carnitine metabolism. It is not only the final intermediate in the endogenous synthesis pathway but can also be generated by the gut microbiota from unabsorbed dietary L-carnitine.[13][14] This dual origin underscores its importance as a key node in maintaining the body's carnitine pool.
For the final conversion to L-carnitine to occur, GBB must be transported into the cells of tissues expressing BBOX, primarily the liver and kidneys.[11] This transport is facilitated by specific membrane transporters. While the organic cation/carnitine transporter OCTN2 (encoded by SLC22A5) is a known transporter, studies have also identified the Na+/Cl--dependent GABA transporter Gat2 (SLC6A13) as a significant contributor to the hepatic uptake of GBB.[15][16]
The Decisive Conversion: Gamma-Butyrobetaine Dioxygenase (BBOX)
The conversion of GBB to L-carnitine is the metabolic gateway that produces the biologically active molecule. This reaction is catalyzed exclusively by Gamma-Butyrobetaine Dioxygenase (BBOX).
Enzyme Profile
-
Nomenclature : Gamma-butyrobetaine dioxygenase (BBOX); also known as γ-butyrobetaine hydroxylase (GBBH).[4][12]
-
Enzyme Class : BBOX is a member of the 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenase superfamily.[10][12]
-
Tissue Expression : The enzyme is highly expressed in the liver and kidneys, with lower expression in the testes and brain.[4][11][12]
The Catalytic Reaction
BBOX catalyzes the stereospecific hydroxylation of the pro-chiral C-3 carbon of GBB.[10][12] This is a complex oxidative reaction requiring several substrates and cofactors.
-
Substrates : Gamma-butyrobetaine (GBB) and molecular oxygen (O₂).
-
Cofactors : Ferrous iron (Fe²⁺) and 2-oxoglutarate (2-OG).
-
Products : L-carnitine, succinate, and carbon dioxide (CO₂).[12]
The reaction mechanism involves the binding of 2-OG and GBB to the Fe(II)-containing active site, followed by the binding of O₂. This leads to the oxidative decarboxylation of 2-OG to succinate, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This powerful oxidant then abstracts a hydrogen atom from the C-3 position of GBB, followed by a "rebound" of the hydroxyl group to form L-carnitine. Ascorbate (Vitamin C) plays a crucial, non-stoichiometric role by reducing any Fe(III) that forms back to the catalytically active Fe(II) state, thus maintaining enzyme activity.[12][17]
Regulation and Kinetics
The activity of BBOX is a critical control point for carnitine synthesis.
-
Rate-Limiting Step : BBOX catalyzes the final and rate-limiting step in the pathway, making it a key regulator of overall carnitine production.[9][12]
-
Substrate Inhibition : Interestingly, BBOX is subject to substrate inhibition at high concentrations of GBB.[10][18] This phenomenon, observed both with the isolated enzyme and in cellular models, may serve as a physiological feedback mechanism to prevent excessive carnitine synthesis.[10] Structural studies suggest that GBB binding in the absence of 2-OG can lock the enzyme in a "closed" conformation, preventing the ordered binding of cofactors required for catalysis.[10]
-
Cofactor Availability : The enzyme exhibits a relatively high Michaelis constant (KM) for 2-oxoglutarate, suggesting that its activity in vivo could be sensitive to fluctuations in the cellular concentration of this key Krebs cycle intermediate.[10]
-
Feedback Inhibition : High levels of L-carnitine from supplementation have been shown to inhibit BBOX activity, leading to an accumulation of plasma GBB.[19]
Methodologies for Studying the GBB-Carnitine Axis
Accurate quantification of GBB, L-carnitine, and related acylcarnitines is essential for both basic research and clinical diagnostics. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[19][20][21][22]
Protocol: Quantification of GBB and Carnitine by LC-MS/MS
This protocol provides a generalized workflow for the analysis of GBB and carnitine in biological matrices like plasma or serum.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard solution (containing isotopically labeled GBB and L-carnitine).
-
Induce protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of these polar compounds.[21]
-
Column: A BEH HILIC column (e.g., 1.7 µm, 2.1 x 100 mm) is suitable.[21]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would run from high to low organic content (e.g., 75% to 55% Acetonitrile) over several minutes to elute the analytes.[21]
-
-
Mass Spectrometry Detection:
-
Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[20]
-
Quantitative Data Summary
The following table presents typical reference ranges for GBB and free L-carnitine in human plasma, although values can vary based on diet, age, and physiological state.
| Analyte | Typical Plasma Concentration (nmol/mL) |
| Gamma-Butyrobetaine (GBB) | ~0.10 - 1.0 |
| Free L-Carnitine | ~25 - 50 |
Note: These are approximate values. Clinical interpretation requires comparison to laboratory-specific reference intervals.
Clinical and Therapeutic Relevance
The GBB-carnitine pathway is implicated in a range of physiological and pathological conditions, making it a focal point for therapeutic development.
Inborn Errors of Metabolism
Defects in the carnitine pathway can lead to severe metabolic diseases.[6][7]
-
Primary Carnitine Deficiency : This can arise from defects in the OCTN2 transporter (SLC22A5 gene), leading to excessive urinary carnitine loss, or more rarely, from defects in biosynthetic enzymes like BBOX.[2][6][23]
-
Clinical Presentation : Patients often present with hypoketotic hypoglycemia (especially during fasting), cardiomyopathy, skeletal myopathy, and liver dysfunction due to impaired fatty acid oxidation.[6][7][24]
GBB as a "Pro-Carnitine" Supplement
Given its status as the direct precursor, GBB is marketed as a nutritional supplement to enhance the body's own production of L-carnitine.[25]
-
Mechanism : Oral supplementation with GBB has been shown to effectively increase plasma L-carnitine concentrations.[25][26]
-
Applications : It is used in the sports nutrition and wellness industries with claims of enhancing energy production, improving athletic performance, and supporting fat metabolism.[5][26] A notable experiential effect reported by users is increased thermogenesis and sweating during exercise.[25]
BBOX as a Therapeutic Drug Target
Inhibiting BBOX presents a compelling strategy for modulating metabolism, particularly in the context of cardiovascular disease.
-
The Carnitine-TMAO-Atherosclerosis Link : High dietary intake of L-carnitine, especially from red meat, can be metabolized by certain gut bacteria into trimethylamine (TMA).[27] TMA is absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite that has been strongly linked to an increased risk of atherosclerosis and major adverse cardiovascular events.[13][14] GBB itself has also been identified as a pro-atherogenic intermediate in this gut microbial pathway.[13][14]
-
BBOX Inhibitors : Compounds that inhibit BBOX block the final step of carnitine synthesis, thereby reducing systemic L-carnitine levels.[3] This can shift cardiac metabolism away from fatty acid oxidation towards glucose oxidation, an effect considered cardioprotective, especially under ischemic conditions.
-
Clinical Compounds :
-
Meldonium (Mildronate) : A structural analog of GBB, meldonium is a clinically used BBOX inhibitor with cardioprotective effects.[28] However, it is a relatively weak inhibitor, requiring high doses.[28]
-
Novel Inhibitors : Research has yielded new, potent, and selective BBOX inhibitors with IC50 values in the nanomolar range, representing a significant improvement over meldonium.[10][29] These compounds are being investigated for their potential in treating cardiovascular and other metabolic diseases.[3]
-
Conclusion
Gamma-butyrobetaine is the linchpin in the final stage of L-carnitine biosynthesis. Its conversion to L-carnitine, orchestrated by the tightly regulated, rate-limiting enzyme BBOX, is a critical control point for cellular energy metabolism. The intricate biochemistry of this step, from its reliance on specific cofactors to its unique regulation by substrate inhibition, provides a fascinating example of metabolic control. As our understanding of the broader implications of carnitine metabolism deepens—spanning from rare genetic disorders to common cardiovascular diseases—the GBB-BBOX axis emerges as a highly promising target for innovative nutritional and pharmacological interventions aimed at optimizing metabolic health.
References
- Gamma-butyrobetaine dioxygenase - Grokipedia.
- Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC.
- What are BBOX antagonists and how do they work?.
- Gamma-butyrobetaine dioxygenase - Wikipedia.
- Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed.
- Ingredient: Gamma-Butyrobetaine - Caring Sunshine.
- γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC.
- The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - MDPI.
- Structural and Mechanistic Studies on γ-Butyrobetaine Hydroxylase - ResearchG
- Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Cre
- ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxid
- Gamma-Butyrobetaine (GBB)
- (PDF)
- Carnitine Inborn Errors of Metabolism - PMC - NIH.
- Hepatic uptake of γ-butyrobetaine, a precursor of carnitine biosynthesis, in r
- Carnitine inborn errors of metabolism - United Arab Emir
- Carnitine Biosynthesis From Gamma-Butyrobetaine and From Exogenous Protein-Bound 6-N-trimethyl-L-lysine by the Perfused Guinea Pig Liver. Effect of Ascorbate Deficiency on the in Situ Activity of Gamma-Butyrobetaine Hydroxylase - PubMed.
- Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry - bevital.
- Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase | Journal of Medicinal Chemistry - ACS Public
- Mitochondrial control of fuel switching via carnitine biosynthesis - bioRxiv.
- The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine c
- (PDF)
- A common X-linked inborn error of carnitine biosynthesis may be a risk factor for nondysmorphic autism | PNAS.
- GBB (Gamma-Butyrobetaine Ethyl Ester)
- Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase | Journal of Medicinal Chemistry - ACS Public
- Inborn Errors of Metabolism (Metabolic Disorders)
- γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed.
- Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implic
- Sites and regulation of carnitine biosynthesis in mammals - PubMed - NIH.
- Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in r
- Modulating carnitine levels by targeting its biosynthesis – selective inhibition of γ-butyrobetaine hydroxylase - ResearchG
- Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)
Sources
- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. What are BBOX antagonists and how do they work? [synapse.patsnap.com]
- 4. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 5. tigerfitness.com [tigerfitness.com]
- 6. Carnitine Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sites and regulation of carnitine biosynthesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carnitine biosynthesis from gamma-butyrobetaine and from exogenous protein-bound 6-N-trimethyl-L-lysine by the perfused guinea pig liver. Effect of ascorbate deficiency on the in situ activity of gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. publications.aap.org [publications.aap.org]
- 25. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 26. caringsunshine.com [caringsunshine.com]
- 27. The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
gamma-Butyrobetaine-d9 Hydrochloride: Technical Guide & Application Note
Executive Summary
gamma-Butyrobetaine-d9 Hydrochloride (γ-Butyrobetaine-d9 HCl) is the stable isotope-labeled analog of γ-Butyrobetaine, a critical intermediate in the biosynthesis of L-carnitine. Functioning primarily as an internal standard in mass spectrometry, it enables the precise quantification of endogenous γ-Butyrobetaine levels in biological matrices (plasma, urine, tissue).
This compound has gained significant relevance in metabolic research due to its role in the gut microbiota-dependent generation of Trimethylamine N-oxide (TMAO) , a prognostic marker for cardiovascular disease. This guide provides the definitive chemical identifiers, mechanistic context, and a validated LC-MS/MS workflow for its application.
Chemical Identity & Specifications
The following data constitutes the core technical specifications for sourcing and verifying the material.
| Parameter | Specification |
| Product Name | gamma-Butyrobetaine-d9 Hydrochloride |
| CAS Number | 85806-17-3 |
| Synonyms | Actinine-d9; 3-Carboxypropyl-tris(trideuteriomethyl)ammonium chloride; N-Trimethyl-d9-γ-aminobutyric acid chloride |
| Chemical Formula | C₇H₇D₉ClNO₂ (Salt form) / C₇H₇D₉NO₂⁺ (Cation) |
| Molecular Weight | 190.72 g/mol (Salt) / 155.26 g/mol (Cation) |
| Isotopic Purity | ≥ 99% Deuterium |
| Solubility | Highly soluble in water, methanol, and DMSO. |
| SMILES | [2H]C([2H])([2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
| Appearance | White to off-white solid (hygroscopic) |
Technical Note: The "d9" designation refers to the substitution of nine hydrogen atoms on the trimethylammonium head group –N(CH3)3 with deuterium –N(CD3)3. This specific labeling is chosen because the trimethyl group is chemically stable and produces a clean mass shift (+9 Da) that avoids interference from naturally occurring isotopes (M+1, M+2).
Mechanistic Context: Carnitine Biosynthesis & Microbiota
To interpret analytical data correctly, one must understand where γ-Butyrobetaine fits in the metabolic landscape. It serves as the immediate precursor to L-Carnitine and is a substrate for the enzyme Gamma-butyrobetaine dioxygenase (BBOX1) .
Figure 1: The Carnitine Biosynthesis & TMAO Pathway
This diagram illustrates the dual-fate of γ-Butyrobetaine: conversion to Carnitine in the host liver/kidney vs. conversion to TMA/TMAO by gut bacteria.
Caption: γ-Butyrobetaine is the metabolic pivot point between host carnitine synthesis (via BBOX1) and microbial TMAO generation.
Analytical Application: LC-MS/MS Quantification
The primary use of γ-Butyrobetaine-d9 is as an Internal Standard (IS) . Because it shares identical physicochemical properties with the endogenous analyte but differs in mass, it corrects for:
-
Matrix Effects: Ion suppression or enhancement in complex fluids (plasma/urine).
-
Extraction Efficiency: Loss of analyte during protein precipitation.
-
Retention Time Drift: It co-elutes exactly with the analyte.
Methodology: HILIC-MS/MS Protocol
Due to the high polarity (zwitterionic nature) of γ-Butyrobetaine, Reverse Phase (C18) chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for this assay.
A. Sample Preparation (Plasma/Serum)
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of γ-Butyrobetaine-d9 HCl working solution (e.g., 1 µg/mL in Methanol).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Spin: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer: Move supernatant to an HPLC vial. Inject 2-5 µL.
B. LC-MS/MS Conditions
| Parameter | Setting |
| Column | Silica-based HILIC (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 5 minutes (Retains polar betaines) |
| Ionization | ESI Positive Mode (+ve) |
C. MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| γ-Butyrobetaine | 146.1 m/z | 87.1 m/z | 20-25 | Loss of N(CH₃)₃ (59 Da) |
| γ-Butyrobetaine-d9 | 155.1 m/z | 87.1 m/z | 20-25 | Loss of N(CD₃)₃ (68 Da) |
Critical Insight: Note that both the unlabeled and labeled forms produce the same product ion (m/z 87.1) in terms of nominal mass, because the deuterium label is on the trimethylamine group which is lost during fragmentation. The backbone (C4H7O2) remains unlabeled. This is a "Neutral Loss" type fragmentation pattern.[1] Ensure your MS resolution is sufficient, or verify if your specific label placement differs (though d9-trimethyl is the standard).
Figure 2: Analytical Workflow
Caption: Standardized workflow for quantifying betaines in plasma using d9-internal standards.
Handling, Stability & Safety
-
Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic. Store the neat solid in a desiccator at -20°C .
-
Solution Stability: Stock solutions (e.g., 1 mg/mL in water or methanol) are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
-
Safety: While generally considered low toxicity (similar to carnitine), treat as a laboratory chemical. Standard PPE (gloves, goggles) is required.
-
Isotopic Exchange: The deuterium atoms on the methyl groups are chemically stable and do not undergo exchange with solvent protons under standard LC-MS conditions.
References
-
Koeth, R. A., et al. (2014).[2] "γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[2] Cell Metabolism.
-
Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal.
-
Toronto Research Chemicals. "Gamma-Butyrobetaine-d9 Hydrochloride Product Sheet."
-
Cayman Chemical. "L-Carnitine and Precursors Application Notes."
-
Kirsch, S. H., et al. (2010). "Quantification of carnitine and acylcarnitines in biological samples by LC-MS/MS." Clinical Chemistry.
Sources
The Metabolic Pivot: Gamma-Butyrobetaine (gBB) in Fatty Acid Oxidation and Drug Discovery
Executive Summary
Gamma-Butyrobetaine (gBB) has transcended its traditional categorization as a mere metabolic intermediate. Once viewed solely as the immediate precursor to L-carnitine, gBB is now recognized as a critical checkpoint in fatty acid metabolism, a competitive modulator of organic cation transport, and a pro-atherogenic metabolite via the gut-liver axis. This guide dissects the biological significance of gBB, detailing its mechanistic role in regulating fatty acid oxidation (FAO), its utility as a biomarker in ischemic preconditioning, and its emerging status as a therapeutic target in oncology.
Part 1: The Biochemical Nexus
The Carnitine Biosynthesis Pathway
Endogenous carnitine synthesis is a multi-organ process. The final and rate-limiting step occurs primarily in the liver and kidneys, catalyzed by gamma-butyrobetaine hydroxylase (BBOX1) .
-
Precursors: The pathway initiates with the methylation of protein-bound lysine to trimethyllysine (TML).
-
The Checkpoint: gBB is the final substrate. Its hydroxylation by BBOX1 requires molecular oxygen,
-ketoglutarate (2-OG), ferrous iron ( ), and ascorbate. -
Significance: The availability of gBB limits the rate of carnitine production during stress states (e.g., fasting, ischemia).
The Gut-Microbiome "Reverse" Pathway
Recent research has elucidated a "reverse" flux where dietary L-carnitine is converted back into gBB by gut microbiota.
-
Mechanism: Anaerobic bacteria (e.g., E. timonensis) convert unabsorbed L-carnitine to gBB.
-
Toxicity: gBB is further metabolized to Trimethylamine (TMA) and subsequently TMAO (Trimethylamine N-oxide) in the host liver, a driver of atherosclerosis.[1]
-
Clinical Insight: gBB levels in plasma may serve as a dual marker for carnitine biosynthesis flux and gut dysbiosis.
Visualization: The Dual Metabolic Fate of gBB
The following diagram illustrates the intersection of endogenous synthesis and microbial metabolism.
Figure 1: The Biochemical Nexus of gBB. Blue region denotes endogenous synthesis supporting FAO; Red region denotes the microbial pathway leading to TMAO.
Part 2: Transport Dynamics & Pharmacological Modulation
The OCTN2 Transporter Competition
The Organic Cation Transporter 2 (OCTN2/SLC22A5) is the primary gatekeeper for carnitine homeostasis.
-
Substrate Competition: gBB, L-carnitine, and the drug Meldonium (Mildronate) compete for OCTN2.
-
Affinity Hierarchy: gBB often exhibits higher affinity for OCTN2 than L-carnitine (
vs. ). -
Mechanism of Meldonium: By competitively inhibiting OCTN2, Meldonium induces a "functional carnitine deficiency." It prevents the reabsorption of carnitine in the kidneys and the uptake of gBB/carnitine in tissues.
The Metabolic Shift (The "Mildronate Effect")
Inhibiting BBOX1 and OCTN2 lowers intracellular carnitine.[2] This limits the entry of Long-Chain Fatty Acids (LCFAs) into the mitochondria.[3][4]
-
Consequence: The cell is forced to switch from
-oxidation (oxygen-expensive) to glycolysis (oxygen-efficient). -
Therapeutic Value: In ischemic heart disease, this shift prevents the accumulation of toxic acylcarnitines and reduces oxygen demand, protecting the myocardium.[5][6]
Emerging Oncology Links (TNBC & ccRCC)
Recent studies identify BBOX1 as a metabolic vulnerability in Triple-Negative Breast Cancer (TNBC) and Renal Cell Carcinoma (ccRCC).
-
TNBC: BBOX1 activity sustains mTORC1 signaling and glycolysis.[7][8] Depletion of BBOX1 suppresses tumorigenesis.[7][9]
-
ccRCC: BBOX1 acts as a tumor suppressor in some contexts; its loss correlates with poor outcomes, while in others, it supports metastatic colonization.
Part 3: Experimental Methodologies
Protocol A: LC-MS/MS Quantification of gBB and Carnitine
Objective: Simultaneous quantification of gBB and L-carnitine in plasma or tissue homogenates. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+).
Materials:
-
Internal Standards (IS):
-gBB and -L-Carnitine (Cambridge Isotope Labs). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Column: HILIC Silica Column (e.g., Waters Atlantis HILIC, 2.1 x 100 mm, 3
).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 50
of plasma/tissue homogenate. -
Add 200
of extraction solvent (Acetonitrile:Methanol 75:25 v/v) containing IS (1 ). -
Vortex for 30s; Incubate at -20°C for 20 min to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
-
-
LC Gradient:
-
Start: 90% B (0-1 min).
-
Ramp: 90% B
50% B (1-6 min). -
Hold: 50% B (6-8 min).
-
Re-equilibrate: 90% B (8-12 min).
-
Flow rate: 0.3 mL/min.
-
-
MS/MS Parameters (MRM Mode):
-
gBB:
(Quantifier), (Qualifier). -
L-Carnitine:
(Quantifier), (Qualifier). -
-gBB:
. -
-Carnitine:
.
-
Protocol B: BBOX1 Enzymatic Activity Assay
Objective: Screen for BBOX1 inhibitors (e.g., Meldonium analogs). Principle: Measure the conversion of gBB to L-carnitine using recombinant human BBOX1.
Reagents:
-
Recombinant hBBOX1 enzyme.
-
Cofactor Mix:
Ferrous Ammonium Sulfate, 2-OG, Ascorbate. -
Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl.
Workflow:
-
Incubation: Mix 50 ng hBBOX1 with Cofactor Mix and test compound (inhibitor) in a 96-well plate. Incubate 10 min at 37°C.
-
Start Reaction: Add substrate gBB (final conc.
). Total volume 100 . -
Reaction Time: Incubate for 20 min at 37°C.
-
Termination: Stop reaction by adding 300
ice-cold Acetonitrile (containing -Carnitine IS). -
Detection: Analyze supernatant via LC-MS/MS (Protocol A) to quantify the product (L-Carnitine).
-
Calculation: Activity = [L-Carnitine formed] / [Time] / [Enzyme Amount].
Part 4: Data Summary & Comparative Metrics
Table 1: Kinetic Parameters of Transport and Metabolism
| Parameter | Substrate | Transporter/Enzyme | Km / IC50 | Biological Consequence |
| Transport | gBB | OCTN2 | ~9-13 | High-affinity uptake for synthesis. |
| Transport | L-Carnitine | OCTN2 | ~15-20 | Essential for muscle carnitine loading. |
| Inhibition | Meldonium | OCTN2 | Blocks carnitine/gBB reabsorption. | |
| Catalysis | gBB | BBOX1 | Rate-limiting step in carnitine synthesis. | |
| Inhibition | Meldonium | BBOX1 | Prevents gBB hydroxylation; accumulates gBB. |
Transport Mechanism Diagram
This diagram details the competitive inhibition at the cellular membrane, crucial for understanding drug mechanisms like Meldonium.
Figure 2: Competitive Transport Dynamics at OCTN2. Meldonium blocks the entry of gBB and Carnitine, reducing the intracellular pool available for Fatty Acid Oxidation.[2][5][10]
References
-
Koeth, R. A., et al. (2014).[1] gamma-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[11][12] Cell Metabolism.[2][5][6][7] [Link]
-
Liepinsh, E., et al. (2014). Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size.[13] Pharmacological Research. [Link]
-
Tars, K., et al. (2014).[14][15] Targeting carnitine biosynthesis: discovery of new inhibitors against gamma-butyrobetaine hydroxylase. Journal of Medicinal Chemistry. [Link]
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal. [Link]
-
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of pharmacodynamic activity. Pharmacological Research. [Link]
-
Liao, C., et al. (2020). Identification of BBOX1 as a Therapeutic Target in Triple-Negative Breast Cancer. Cancer Discovery. [Link]
-
Nakanishi, T., et al. (2011). Carnitine precursor gamma-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2. Drug Metabolism and Disposition.[16] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Meldonium - Wikipedia [en.wikipedia.org]
- 4. Misuse of the metabolic modulator meldonium in sports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]
- 6. mildronate.com [mildronate.com]
- 7. Identification of BBOX1 as a Therapeutic Target in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. BBOX1 restrains TBK1-mTORC1 oncogenic signaling in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. science.rsu.lv [science.rsu.lv]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
Technical Guide: Structural and Functional Divergence of Gamma-Butyrobetaine vs. L-Carnitine
Executive Summary
This guide delineates the critical structural, biosynthetic, and pharmacological distinctions between Gamma-Butyrobetaine (GBB) and L-Carnitine . While GBB serves as the immediate biosynthetic precursor to L-Carnitine, a single hydroxylation event at the carbon-3 position fundamentally alters the molecule's biological destiny. For drug development professionals, understanding this "hydroxyl switch" is vital: it dictates the transition from a vasodilator/metabolic intermediate (GBB) to an essential mitochondrial fatty acid transporter (L-Carnitine). This guide also details the BBOX1 enzymatic gateway and provides a validated HILIC-MS/MS protocol for their simultaneous quantification.
Part 1: Molecular Architecture & Physicochemical Properties
The structural difference between GBB and L-Carnitine is singular but profound. It centers on the presence of a hydroxyl group (-OH) at the
Comparative Structural Analysis
| Feature | Gamma-Butyrobetaine (GBB) | L-Carnitine |
| IUPAC Name | 4-(Trimethylammonio)butanoate | (3R)-3-Hydroxy-4-(trimethylammonio)butanoate |
| Molecular Formula | C | C |
| Molar Mass | 145.20 g/mol | 161.20 g/mol |
| Chirality | Achiral (No stereocenter) | Chiral (L-isomer is bioactive; D-isomer is toxic) |
| Key Moiety | C3-Hydrogen (Hydrophobic patch) | C3-Hydroxyl (Hydrogen bond donor/acceptor) |
| LogP (Est.) | -4.5 (Highly Polar) | -5.4 (Extremely Polar) |
| Physiological Role | Precursor; Vasodilator (via NO) | Fatty Acid Transporter (Mitochondrial Shuttle) |
The "Hydroxyl Switch" Mechanism
The absence of the C3-hydroxyl group in GBB renders it achiral . It cannot function in the Carnitine Shuttle because Carnitine Palmitoyltransferase 1 (CPT1) specifically requires the (3R)-hydroxyl group to form an acyl-carnitine ester.
-
L-Carnitine: The -OH group attacks the thioester bond of Acyl-CoA, forming Acyl-Carnitine.
-
GBB: Lacking the -OH nucleophile, GBB is inert to CPT1. It accumulates or is excreted unless acted upon by BBOX1.
Part 2: Biosynthetic Context & Enzymatic Transformation
The conversion of GBB to L-Carnitine is the final, rate-limiting step in carnitine biosynthesis, catalyzed by Gamma-Butyrobetaine Hydroxylase (BBOX1) .[1][2]
The BBOX1 Gateway
BBOX1 is a 2-oxoglutarate-dependent dioxygenase.[1] It requires molecular oxygen, Fe
-
Therapeutic Target: BBOX1 is the target of Meldonium (Mildronate). Meldonium is a structural analogue of GBB (containing a hydrazinium moiety) that competitively inhibits BBOX1.
-
Mechanism: By inhibiting BBOX1, Meldonium prevents the formation of L-Carnitine, thereby reducing fatty acid oxidation and shifting cardiac metabolism toward glycolysis (an oxygen-sparing mechanism beneficial in ischemia).
Visualization: Biosynthesis and Inhibition Pathway
The following diagram illustrates the pathway and the specific blockade point of Meldonium.
Figure 1: The L-Carnitine biosynthetic pathway highlighting the critical role of BBOX1 in converting GBB to L-Carnitine, and its inhibition by Meldonium.[3]
Part 3: Pharmacological Implications[5]
Transport Competition (OCTN2)
Both GBB and L-Carnitine are substrates for the Organic Cation/Carnitine Transporter 2 (OCTN2) .
-
Pharmacokinetics: High levels of GBB (e.g., from supplementation or BBOX1 inhibition) compete with L-Carnitine for reabsorption in the kidney via OCTN2, leading to increased urinary excretion of Carnitine. This is a secondary mechanism by which Meldonium lowers tissue Carnitine levels.
The TMAO Liability
GBB is an intermediate in the gut microbiota-dependent conversion of dietary L-Carnitine to Trimethylamine N-oxide (TMAO), a pro-atherogenic metabolite.
-
Pathway: L-Carnitine
GBB TMA TMAO (Liver). -
Implication: Drug candidates that elevate systemic GBB must be evaluated for potential conversion to TMAO by gut bacteria (specifically Emergencia timonensis and related species).
Part 4: Analytical Protocol (HILIC-MS/MS)
Distinguishing GBB from L-Carnitine is challenging due to their high polarity and lack of UV-active chromophores. Reversed-phase chromatography often fails to retain them. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is the required standard for robust quantification.
Experimental Workflow
Objective: Simultaneous quantification of GBB and L-Carnitine in plasma/tissue.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[4]
-
Internal Standards: L-Carnitine-d3 and GBB-d9.
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50
L of plasma/tissue homogenate. -
Add 150
L of ice-cold Acetonitrile containing Internal Standards (100 ng/mL). -
Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a glass vial. Note: Do not evaporate to dryness; high polarity makes reconstitution difficult.
-
-
Chromatographic Separation (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7
m) or equivalent. -
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold to stack polar analytes).
-
1-4 min: 90%
60% B (Elution). -
4-6 min: 60% B (Wash).
-
6.1 min: 90% B (Re-equilibration).
-
-
-
Mass Spectrometry Detection (ESI+):
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
L-Carnitine: Precursor 162.1
Product 85.0 (Loss of trimethylamine + H2O). -
GBB: Precursor 146.1
Product 87.0 (Characteristic butyric acid fragment).
-
Analytical Logic Diagram
Figure 2: HILIC-MS/MS workflow for separating and identifying GBB and L-Carnitine based on mass-to-charge ratio and fragmentation patterns.
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429. Link
-
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[5] Pharmacological Research, 113, 571–580. Link
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[6] Cell Metabolism, 20(5), 799–812. Link -
Isaguirre, A. C., et al. (2013).[7] HILIC-MS/MS method for the simultaneous quantification of carnitine and acetylcarnitine in biological fluids.[7] Analytical and Bioanalytical Chemistry, 405, 7607–7613. Link
-
Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634–639. Link
Sources
Methodological & Application
preparation of gamma-Butyrobetaine-d9 stock solutions in methanol
Application Note: Precision Preparation of Gamma-Butyrobetaine-d9 (GBB-d9) Stock Solutions in Methanol
Executive Summary
Gamma-Butyrobetaine (GBB) is the immediate precursor to L-carnitine in mammalian metabolism, catalyzed by the enzyme Gamma-Butyrobetaine Hydroxylase (BBOX1). Accurate quantification of GBB is critical in monitoring primary carnitine deficiency and evaluating the pharmacodynamics of BBOX1 inhibitors like Meldonium.
This guide details the preparation of Gamma-Butyrobetaine-d9 (GBB-d9) stock solutions. Unlike simple dissolution, this protocol addresses the specific physicochemical challenges of betaines—namely their hygroscopicity and zwitterionic nature—to ensure quantitative accuracy and long-term stability in methanol.
Scientific Context & Mechanism
GBB is a quaternary ammonium compound.[1] In quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable to correct for matrix effects (ion suppression/enhancement) common in HILIC or Reversed-Phase chromatography of polar metabolites.
Why GBB-d9? The d9-isotopologue (trimethyl-d9) is preferred over carbon-labeled variants because the deuterium atoms are located on the chemically inert quaternary ammonium methyl groups, preventing Hydrogen-Deuterium exchange (HDX) in protic solvents like methanol.
Biological Pathway Context: The following diagram illustrates the metabolic position of GBB and the impact of Meldonium, highlighting why precise quantification is required.
Figure 1: The Carnitine Biosynthesis Pathway.[2] GBB is converted to Carnitine by BBOX1. Meldonium inhibits this step, causing GBB accumulation.
Material Specifications & Safety
Critical Check: Salt Form vs. Inner Salt Commercially available GBB-d9 exists in two primary forms. You must verify your Certificate of Analysis (CoA) to use the correct Molecular Weight (MW) for calculations.
| Form | Chemical Structure | Approx.[1][2][3][4][5][6][7][8] MW (d9) | Solubility Note |
| Inner Salt (Zwitterion) | ~154.2 - 155.2 Da | Highly Hygroscopic. Equilibrate before weighing. | |
| Hydrochloride Salt | ~190.7 Da | Hygroscopic. Acidic in solution. |
Note: The "d9" refers to the deuteration of the three methyl groups on the nitrogen atom.
Solvent Choice: Methanol (LC-MS Grade)
-
Why: GBB is highly polar. Methanol provides excellent solubility (>10 mg/mL) and is easily miscible with water (common in stock dilutions) while possessing lower surface tension than water, aiding in transfer accuracy.
-
Safety: Methanol is toxic and volatile. Perform all steps in a fume hood.
Protocol: Primary Stock Solution Preparation
Target Concentration: 1.0 mg/mL (free base equivalent) Volume: 10 mL
Step 1: Environmental Equilibration (The "Hidden" Error Source)
Betaines are extremely hygroscopic. If you remove a cold vial from the freezer (-20°C) and open it immediately, atmospheric moisture will condense inside, altering the mass of the powder.
-
Action: Remove the GBB-d9 vial from storage and let it sit in a desiccator at room temperature for 60 minutes before opening.
Step 2: Gravimetric Preparation
Do not rely on the vendor's stated mass (e.g., "5 mg pack"). Always weigh the solid.
-
Place a clean, dry 10 mL Class A volumetric flask on an analytical microbalance (5-digit precision recommended). Tare the balance.
-
Using an anti-static spatula, transfer approximately 10 mg of GBB-d9 into the flask.
-
Record the exact mass (
) to 0.01 mg precision. -
Calculation Correction: If using the HCl salt, correct for the salt content to determine the "free betaine" concentration.
(Where Purity is expressed as a decimal, e.g., 0.98 for 98%)
Step 3: Dissolution
-
Add approximately 5 mL of LC-MS grade Methanol to the flask.
-
Sonicate for 2 minutes. GBB-d9 dissolves rapidly; ensure no crystals adhere to the neck.
-
Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).
-
Dilute to the mark with Methanol. Stopper and invert 10 times.
Protocol: Working Standard & Serial Dilution
For LC-MS/MS, working concentrations are typically in the ng/mL range. Use a serial dilution approach to minimize pipetting errors.
Diluent: 50:50 Methanol:Water (v/v). Rationale: Matching the initial mobile phase conditions of HILIC or RPLC methods prevents peak distortion.
| Solution ID | Source | Volume Transfer | Diluent Volume | Final Conc. |
| Stock A | Powder | (Gravimetric) | 10 mL MeOH | 1,000 µg/mL |
| WS-1 | Stock A | 100 µL | 9.90 mL | 10 µg/mL |
| WS-2 | WS-1 | 100 µL | 9.90 mL | 100 ng/mL |
Storage Note: Store Stock A at -20°C. Prepare WS-2 fresh weekly or store at 4°C for up to 1 month.
Quality Control: The Self-Validating System
Before running samples, you must validate the stock solution.
A. Isotopic Purity Check (The "Crosstalk" Test) Inject a 100 ng/mL solution of GBB-d9 into the LC-MS/MS. Monitor the MRM transition for unlabeled GBB (d0).
-
Requirement: The response of the d0 transition in the d9 standard must be < 0.5% of the d9 response.
-
Why: Impure standards containing d0 will cause false positives in patient samples.
B. Concentration Verification If a certified native GBB (d0) standard is available:
-
Prepare d0 and d9 solutions at theoretically identical concentrations (e.g., 100 ng/mL).
-
Infuse both.
-
The intensity should be within ±10% (assuming similar ionization efficiency, which is valid for d9 isotopes).
Workflow Visualization
Figure 2: Step-by-step workflow for the preparation and validation of GBB-d9 stock solutions.
References
-
Vaz, F. M., et al. (2002). "Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry." Clinical Chemistry.
-
Liepinsh, E., et al. (2006). "Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction." Journal of Cardiovascular Pharmacology.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 725, Gamma-butyrobetaine."
-
Cayman Chemical. "Gamma-Butyrobetaine-d9 (hydrochloride) Product Information."
Sources
- 1. ECMDB: gamma-Butyrobetaine (ECMDB21336) (M2MDB001736) [ecmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gamma-Butyrobetaine ethyl ester | C9H20NO2+ | CID 30902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]
- 7. mjfitness.au [mjfitness.au]
- 8. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]
Application Notes and Protocols for the Mass Spectrometric Detection of gamma-Butyrobetaine-d9
Introduction: The Significance of γ-Butyrobetaine in Metabolic Research
Gamma-butyrobetaine (GBB) is a crucial intermediate in the biosynthesis of carnitine, an essential molecule for fatty acid metabolism and energy production.[1] Beyond its role as a carnitine precursor, recent research has highlighted GBB's involvement in the gut microbiome's metabolic pathways, linking it to cardiovascular health and disease.[2] The gut microbiota can convert dietary L-carnitine into GBB, which is subsequently metabolized to trimethylamine (TMA) and then to the pro-atherogenic compound trimethylamine-N-oxide (TMAO).[1][2]
Given its multifaceted roles, the accurate quantification of GBB in biological matrices is paramount for researchers in drug development, clinical diagnostics, and metabolic studies. Stable isotope-labeled internal standards, such as gamma-Butyrobetaine-d9 (GBB-d9), are indispensable for achieving the highest accuracy and precision in mass spectrometry-based quantification. This document provides a comprehensive guide to the settings and protocols for the robust detection of GBB-d9 and its unlabeled counterpart, GBB, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like GBB in complex biological samples due to its high sensitivity, selectivity, and specificity.[3][4] The methodology involves three key stages:
-
Liquid Chromatography (LC) Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes of interest, GBB and GBB-d9, are separated from other matrix components based on their physicochemical properties as they pass through a chromatography column. For polar molecules like GBB, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation as it provides excellent retention and peak shape.[5]
-
Ionization: The separated analytes are introduced into the mass spectrometer's ion source, where they are converted into gas-phase ions. Electrospray ionization (ESI) is the most common technique for polar molecules like GBB and is typically performed in the positive ion mode.
-
Tandem Mass Spectrometry (MS/MS) Detection: The ionized analytes are then subjected to two stages of mass analysis. In the first stage (Q1), the precursor ion (the ionized molecule of a specific mass-to-charge ratio, m/z) is selected. This precursor ion is then fragmented in a collision cell (Q2) through a process called Collision-Induced Dissociation (CID).[6] In the final stage (Q3), a specific product ion (a fragment of the precursor ion) is selected and detected. This highly specific detection method, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for precise quantification.[4]
Experimental Workflow
The overall workflow for the analysis of GBB and GBB-d9 in biological samples is depicted below.
Caption: Overall experimental workflow for the quantification of γ-Butyrobetaine.
Detailed Protocols
Part 1: Sample Preparation from Plasma/Serum
This protocol outlines a simple and effective protein precipitation method for the extraction of GBB and GBB-d9 from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
gamma-Butyrobetaine-d9 (GBB-d9) internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add a known amount of GBB-d9 internal standard solution. The volume should be minimal to avoid significant dilution of the sample.
-
Protein Precipitation: Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or a 3:1 mixture of acetonitrile and methanol) to the sample.[3]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
-
Injection: Inject an appropriate volume (typically 2-10 µL) onto the LC-MS/MS system.
Part 2: Liquid Chromatography (LC) Method
A HILIC method is recommended for the optimal retention and separation of the polar analytes GBB and GBB-d9.
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC or HPLC system | Provides high-resolution separation. |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Specifically designed for retaining and separating polar compounds.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4 | Provides good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | The organic component of the mobile phase for HILIC separation. |
| Flow Rate | 0.25 - 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| LC Gradient | Time (min) | %B |
| 0.0 | 95 | |
| 2.0 | 50 | |
| 3.0 | 50 | |
| 3.1 | 95 | |
| 5.0 | 95 |
Note: The LC gradient should be optimized for your specific LC system and column to achieve the best separation.
Part 3: Mass Spectrometry (MS) Method
The following MS parameters are recommended for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | GBB and GBB-d9 readily form positive ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 - 150°C | Aids in desolvation of the analyte ions. |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 - 500°C | Facilitates efficient desolvation. |
| Cone Gas Flow | 50 - 150 L/hr | Optimizes ion sampling into the mass spectrometer. |
| Collision Gas | Argon | Inert gas used for Collision-Induced Dissociation. |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| γ-Butyrobetaine (GBB) | 146.1 | 87.1 | 100 | 30 | 20 |
| γ-Butyrobetaine-d9 (GBB-d9) | 155.2 | 96.1 | 100 | 30 | 20 |
Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity for both the analyte and internal standard.
Fragmentation of γ-Butyrobetaine
The selection of the product ion in an MRM assay is critical for selectivity and sensitivity. The fragmentation of GBB upon Collision-Induced Dissociation (CID) provides the basis for this selection.
Sources
- 1. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
Comprehensive Application Note: Quantification of Carnitine Precursors in Dried Blood Spots (DBS) via LC-MS/MS
Executive Summary & Biological Context
Carnitine plays an obligate role in mitochondrial
Analyzing these precursors—specifically TML and GBB—in dried blood spots (DBS) provides critical insights into inborn errors of metabolism (IEMs), such as primary carnitine deficiency and defects in carnitine biosynthesis enzymes. Furthermore, TML has recently been identified as a critical precursor for gut-microbiota-dependent generation of trimethylamine N-oxide (TMAO), making it a biomarker of interest in cardiovascular disease risk assessment () [1]. DBS is the preferred matrix for both newborn screening (NBS) and large-scale epidemiological studies due to its minimally invasive nature and the ambient stability of the analytes.
Figure 1: Endogenous L-Carnitine biosynthesis pathway from protein-bound lysine.
Analytical Challenges & Methodological Rationale
The Pitfalls of Derivatization
Historically, carnitine and its precursors were analyzed using reversed-phase liquid chromatography (RPLC) following butyl esterification (derivatization with butanol/HCl at 65°C). While this adds hydrophobicity to highly polar, zwitterionic molecules like TML and GBB, the harsh acidic conditions induce the hydrolysis of endogenous acylcarnitines present in the DBS. This artificial inflation of the free carnitine and precursor pool can lead to false positives in clinical diagnostics () [2].
The HILIC Advantage
To preserve the true endogenous biochemical profile, modern protocols utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC employs a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. This orthogonal retention mechanism effectively retains underivatized TML, GBB, and carnitine, preventing them from eluting in the void volume where severe ion suppression from DBS matrix components (like phospholipids and salts) occurs () [3].
Experimental Protocol: Underivatized HILIC-MS/MS Workflow
Materials & Reagents
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Modifiers: Ammonium formate (10 mM) and Formic acid (0.1%).
-
Stable Isotope-Labeled Internal Standards (SIL-IS): TML-
, GBB- , L-Carnitine- . -
Equipment: 3.2 mm DBS puncher, orbital shaker, refrigerated centrifuge, UHPLC-MS/MS system (Triple Quadrupole).
Figure 2: Step-by-step extraction and analysis workflow for DBS samples.
Step-by-Step Methodology & Causality
-
Punching: Punch a single 3.2 mm disc (equivalent to ~3.1 µL of whole blood) from the center of the DBS card into a 96-well polypropylene plate.
-
Causality: Center punching avoids the "chromatographic effect" of the filter paper, where varying hematocrit levels can cause uneven analyte distribution at the edges of the blood spot.
-
-
IS Addition & Extraction: Add 100 µL of extraction solvent (Methanol/Water, 80:20, v/v) containing the SIL-IS mixture (e.g., 500 nmol/L of each isotope).
-
Causality: The high methanol content precipitates hemoglobin and other proteins, while the 20% water fraction ensures complete solubilization and extraction of the highly polar TML and GBB from the dense cellulose matrix.
-
-
Agitation: Seal the plate and incubate on an orbital shaker at 45°C for 45 minutes at 750 rpm.
-
Causality: Gentle heating provides the kinetic energy required to accelerate the desorption of analytes from the filter paper without causing thermal degradation of the metabolites.
-
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Causality: Tightly pellets the cellulose fibers and precipitated proteins. Transferring particulate matter can lead to catastrophic LC column clogging and pressure spikes.
-
-
Transfer: Transfer 75 µL of the clear supernatant to a clean 96-well autosampler plate for injection.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 90% B and re-equilibrate for 3 mins.
-
Causality: Starting with a high organic fraction ensures strong retention of polar analytes on the amide phase. The increasing aqueous gradient selectively elutes the compounds based on their polarity.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization: Positive Electrospray Ionization (+ESI).
Quantitative Data & MRM Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and typical physiological concentrations expected in healthy DBS samples () [4].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Typical DBS Conc. (µM) |
| Trimethyllysine (TML) | 189.1 | 84.1 | 20 | 0.5 – 2.5 |
| TML- | 198.1 | 84.1 | 20 | N/A (Spiked) |
| 146.1 | 87.1 | 18 | 0.2 – 1.5 | |
| GBB- | 149.1 | 87.1 | 18 | N/A (Spiked) |
| L-Carnitine (C0) | 162.1 | 85.1 | 22 | 10.0 – 50.0 |
| L-Carnitine- | 165.1 | 85.1 | 22 | N/A (Spiked) |
Trustworthiness: Building a Self-Validating System
To ensure absolute scientific integrity, this protocol must operate as a self-validating system. The complex nature of DBS (varying hematocrit, cellular debris) demands rigorous Quality Control (QC) checks embedded within every analytical batch:
-
Absolute Recovery Assessment: Determine extraction efficiency by comparing the peak areas of SIL-IS spiked into the extraction solvent before extracting a blank DBS punch, versus SIL-IS spiked into the supernatant after the extraction of a blank DBS punch. Acceptable absolute recovery for polar metabolites from cellulose filter paper should be
. -
Matrix Effect (ME) Evaluation: Co-eluting matrix components can suppress or enhance the ESI signal. Calculate ME by comparing the peak area of SIL-IS in an extracted blank matrix to the peak area of SIL-IS in neat solvent.
Values between 85% and 115% indicate minimal ion suppression/enhancement. The use of matched isotopologues (e.g., TML- ) ensures that any residual matrix effect is proportionally corrected, as the IS and the analyte co-elute perfectly. -
Linearity and Sensitivity: The method must demonstrate strict linearity (
) over a biologically relevant calibration range (e.g., 0.1 to 50 µM). The Limit of Quantification (LOQ) is defined as the lowest concentration where the Signal-to-Noise (S/N) ratio is with a Relative Standard Deviation (RSD) .
References
-
Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure. Frontiers in Cardiovascular Medicine / PMC.
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC (nih.gov).
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.
-
Balancing the Equation: A Natural History of Trimethylamine and Trimethylamine-N-oxide. Journal of Proteome Research, ACS Publications.
Application Note: High-Performance HILIC Chromatography Methods for Polar Betaine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of Hydrophilic Interaction Liquid Chromatography (HILIC) to the challenging separation of polar betaine compounds. Betaines, characterized by their zwitterionic nature and high polarity, are often poorly retained in traditional reversed-phase liquid chromatography. HILIC offers a robust alternative, enabling superior retention and separation. This document delves into the fundamental retention mechanisms, offers a systematic approach to method development—including stationary phase selection and mobile phase optimization—and provides a step-by-step protocol for the analysis of glycine betaine in a biological matrix. Troubleshooting advice and expert insights are included to ensure method robustness and reliability.
Introduction: The Challenge of Betaine Analysis
Betaine compounds are a class of zwitterionic molecules that contain a permanently positively charged cationic group (often a quaternary ammonium) and a negatively charged group (such as a carboxylate). This unique structure imparts high polarity and water solubility, making them vital as compatible solutes in biological systems, where they play roles in cellular protection against osmotic stress.[1] However, these same properties make them notoriously difficult to analyze using conventional reversed-phase liquid chromatography (RPLC), where they typically exhibit poor retention and elute in or near the solvent front.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier technique for the analysis of such polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This "reverse reversed-phase" setup allows for the retention and separation of compounds that are intractable by RPLC, making it an indispensable tool for metabolomics, food science, and clinical research involving betaines.[3][5]
The HILIC Retention Mechanism for Betaines
The primary retention mechanism in HILIC is based on partitioning. The highly organic mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase.[3][6][7] Polar analytes, like betaines, partition from the bulk organic mobile phase into this immobilized aqueous layer, leading to their retention.[6][7][8] The more hydrophilic the analyte, the stronger its partitioning and the longer its retention time.[6]
However, retention in HILIC is multimodal and more complex than simple partitioning.[7][8] Secondary interactions, including hydrogen bonding, dipole-dipole forces, and, critically for betaines, electrostatic interactions, play a significant role.[6][7] The permanently positively charged quaternary amine of a betaine can engage in electrostatic attraction with anionic sites on the stationary phase (e.g., deprotonated silanols), while the negatively charged carboxylate can be repelled. This complex interplay of forces dictates the final selectivity and retention.
Caption: HILIC retention mechanism for a polar betaine compound.
A Systematic Guide to HILIC Method Development
A successful HILIC method relies on the careful selection and optimization of several key parameters. The goal is to maximize retention while achieving symmetric peak shapes and desired selectivity.
Stationary Phase Selection
The choice of stationary phase is the most critical factor in determining selectivity in HILIC.[9] Unlike RPLC, HILIC columns are not easily interchangeable due to the diverse chemistries available.[9]
| Stationary Phase | Chemistry & Properties | Best Suited For Betaine Analysis Because... |
| Bare Silica | Unbonded silica with surface silanol groups. Can exhibit anionic character at moderate pH. | Provides strong hydrogen bonding and cation-exchange interactions, which are effective for retaining the permanently positive charge on betaines.[10] It is a cost-effective starting point for method development.[11] |
| Amide | Bonded with amide functional groups. Less acidic than bare silica. | Offers enhanced retention for polar neutral and charged compounds with excellent peak shape. The amide phase provides a different selectivity profile compared to bare silica. |
| Diol | Bonded with diol groups. Considered a neutral phase. | Provides retention primarily through hydrogen bonding, which can be useful for separating betaines from other matrix components with less electrostatic interaction. |
| Zwitterionic | Contains both positive and negative charges (e.g., sulfobetaine or phosphocholine).[12] | These phases, like ZIC-HILIC, are specifically designed for HILIC and can offer high selectivity for zwitterionic analytes like betaines through a combination of hydrophilic partitioning and electrostatic interactions.[6][12] |
Expert Insight: For initial screening of betaines, a bare silica or a zwitterionic column is often the best starting point. Bare silica provides robust retention, while zwitterionic phases can offer unique selectivity due to their dual-charge nature.[6]
Mobile Phase Optimization
The mobile phase in HILIC consists of a high percentage of a weak, aprotic organic solvent (usually acetonitrile) and a smaller percentage of a strong, aqueous solvent (water or buffer).[3]
Acetonitrile is the most commonly used organic solvent in HILIC. Its aprotic nature and ability to facilitate the formation of a stable water layer make it ideal.[13] Retention is inversely proportional to the water content; to increase retention of betaines, increase the percentage of acetonitrile. A typical starting point is 80-95% acetonitrile.[11][14]
Using an unbuffered water/acetonitrile mobile phase can lead to poor peak shapes and shifting retention times, especially for charged analytes like betaines. A buffer is essential for ensuring reproducible results.
-
Buffer Type: Volatile buffers such as ammonium formate and ammonium acetate are highly recommended, as they are fully compatible with mass spectrometry (MS) detection.[13]
-
Buffer Concentration: A concentration between 10-20 mM is typically sufficient. Higher salt concentrations can increase the thickness of the aqueous layer, which may increase retention, but can also lead to salt precipitation in high organic mobile phases.[15]
-
pH: The mobile phase pH is a powerful tool for manipulating retention and selectivity. For betaines, which have a permanent positive charge, pH primarily affects the charge of the stationary phase (i.e., the ionization of silanol groups). A slightly acidic pH (e.g., pH 3-5) is often a good starting point.[10][11] This ensures consistent ionization of the stationary phase and can improve the peak shape of the carboxylate-containing betaines.
Caption: Systematic workflow for HILIC method development.
Detailed Protocol: HILIC-MS/MS Analysis of Glycine Betaine in Plant Tissue
This protocol provides a validated method for the extraction and quantification of glycine betaine from a plant matrix, a common application in agricultural and metabolic research.
Materials and Reagents
-
Chemicals: Glycine betaine standard (>98% purity), Acetonitrile (HPLC or MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.
-
Columns: HILIC Silica Column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Equipment: Homogenizer, centrifuge, analytical balance, volumetric flasks, autosampler vials.
Sample Preparation (QuEChERS-style Extraction)
This procedure is adapted from established methods for betaine extraction.[10]
-
Weighing: Accurately weigh ~100 mg of lyophilized and powdered plant tissue into a 2 mL centrifuge tube.
-
Extraction: Add 1.5 mL of an 80:20 (v/v) acetonitrile/water solution to the tube.
-
Homogenization: Vortex vigorously for 1 minute. For tougher tissues, use a bead beater for 2-3 minutes.
-
Salting-Out: Add magnesium sulfate and sodium chloride to promote phase separation and enhance extraction.[10]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Dilution & Filtration: Carefully transfer an aliquot of the upper acetonitrile layer to a new tube. Dilute 1:10 with the initial mobile phase (e.g., 90:10 ACN/buffer). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
HILIC-MS/MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| LC System | Agilent 1200 series or equivalent | Standard high-performance LC system. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive quantification using MRM. |
| Column | HILIC Silica, 100 x 2.1 mm, 2.6 µm | Provides good retention and peak shape for betaine.[10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid) | Buffered aqueous phase to ensure reproducibility and good peak shape.[10][11] |
| Mobile Phase B | Acetonitrile | The primary organic solvent for HILIC retention. |
| Gradient | 90% B (0-2 min), to 60% B (2-5 min), hold 60% B (5-7 min), return to 90% B (7.1-10 min) | A shallow gradient ensures robust separation from other polar metabolites. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Positive | Betaine's quaternary amine is permanently positive. |
| MRM Transition | Glycine Betaine: Q1 118.1 -> Q3 59.1 | Precursor ion [M+H]+ and a characteristic product ion for high selectivity. |
| Gas Temp. | 325°C | |
| Gas Flow | 10 L/min |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of glycine betaine into a blank matrix extract.[16] A typical range is 5-500 µg/L.[10]
-
Quantification: Generate a linear regression curve of peak area versus concentration.[10] Determine the concentration of glycine betaine in the samples by interpolating their peak areas from the calibration curve.
Troubleshooting Common HILIC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor/Drifting Retention Times | 1. Insufficient column equilibration.[17]2. Mobile phase pH is too close to analyte pKa.[18]3. Inconsistent mobile phase preparation. | 1. Equilibrate with at least 10-15 column volumes of the initial mobile phase between injections.[17]2. Adjust mobile phase pH to be at least 1.5-2 units away from the analyte pKa.3. Prepare mobile phases fresh and use an accurate pH meter. Premixing mobile phases can improve stability.[19] |
| Poor Peak Shape (Tailing/Fronting) | 1. Secondary interactions with residual silanols.2. Sample solvent is too strong (too much water).3. Column overload. | 1. Increase buffer concentration in the mobile phase to 20-30 mM to shield silanol activity.2. Ensure the sample is dissolved in a solvent matching or weaker than the initial mobile phase (high organic content).3. Reduce the injection volume or sample concentration. |
| Low MS Sensitivity | 1. Ion suppression from matrix components or non-volatile salts.2. Inefficient ionization. | 1. Use volatile buffers (ammonium formate/acetate). Improve sample cleanup (e.g., SPE).2. HILIC mobile phases (high organic) are generally excellent for ESI, but ensure pH is optimal for analyte ionization.[5] |
| High Backpressure | 1. Buffer precipitation in high organic mobile phase.2. Particulate contamination from sample. | 1. Ensure buffer concentration is not excessive. Never mix buffer directly with 100% acetonitrile. Add acetonitrile to the aqueous buffer.2. Always filter samples before injection. Use a guard column. |
Conclusion
HILIC is a powerful and essential chromatographic technique for the analysis of polar betaine compounds. By understanding the fundamental principles of retention and adopting a systematic approach to method development, researchers can overcome the challenges of retaining and separating these important molecules. The selection of an appropriate stationary phase, coupled with careful optimization of the mobile phase composition—particularly the buffer type, concentration, and pH—is paramount to developing robust and reliable methods. The protocols and troubleshooting guidance provided herein serve as a practical starting point for scientists and professionals aiming to implement high-performance HILIC methods for betaine analysis in their laboratories.
References
-
New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PMC. [Link]
- Method for measuring betaine content.
-
Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. PMC. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
SIMULTANEOUS DETERMINATION OF BETAINES AND OTHER QUATERNARY AMMONIUM RELATED COMPOUNDS IN BEE POLLEN BY HYDROPHILIC INTERACTIO. Digital.CSIC. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD. ResearchGate. [Link]
-
HILIC Separation of Carboxymethylcysteine and Betaine. SIELC Technologies. [Link]
-
PROTOCOL: Extraction and determination of glycine betaine. ResearchGate. [Link]
-
HILIC method optimisation using combined mobile phases. Element Lab Solutions. [Link]
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. [Link]
-
Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate. [Link]
-
Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. bevital.no. [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. [Link]
-
HILIC. Dr. Maisch. [Link]
-
Quantification of glycine betaine, choline and trimethylamine N-oxide in seawater particulates. CORE. [Link]
-
DETERMINATION OF BETAINE, A N ATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. ijbio.com. [Link]
-
Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC). MDPI. [Link]
-
Hydrophilic Interaction Chromatography Applications. News-Medical.Net. [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci.com. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Applications of a new HILIC stationary phase. Fortis Technologies. [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. MDPI. [Link]
-
How to Avoid Common Problems with HILIC Methods. Restek. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fortis-technologies.com [fortis-technologies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. news-medical.net [news-medical.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mdpi.com [mdpi.com]
- 9. HILIC Stationary Phases | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]
- 17. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 18. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
quantification of gamma-Butyrobetaine in urine using stable isotopes
Application Note & Protocol
High-Throughput Quantification of γ-Butyrobetaine (GBB) in Human Urine via Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive and robust protocol for the accurate and precise quantification of gamma-Butyrobetaine (GBB) in human urine. GBB is the direct biosynthetic precursor to L-carnitine, a critical molecule in fatty acid metabolism, and has emerged as a significant biomarker in cardiovascular and metabolic research. The methodology leverages the "gold standard" of quantitative bioanalysis—Stable Isotope Dilution (SID)—coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing a stable isotope-labeled internal standard (GBB-d9), this method effectively mitigates matrix effects and corrects for variability during sample preparation, ensuring the highest degree of analytical fidelity. The described "dilute-and-shoot" sample preparation is simple and rapid, making the assay amenable to high-throughput clinical and research applications. This guide is intended for researchers, scientists, and drug development professionals seeking a validated framework for GBB analysis.
Introduction: The Significance of γ-Butyrobetaine
Gamma-Butyrobetaine (GBB) is the final intermediate in the endogenous synthesis of L-carnitine, a vital cofactor for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The conversion of GBB to L-carnitine is catalyzed by the enzyme γ-butyrobetaine dioxygenase (BBOX1), which is predominantly active in the liver and kidneys.
The clinical and research interest in GBB has grown substantially for several key reasons:
-
Cardiovascular Disease Link: Gut microbiota can metabolize dietary L-carnitine into trimethylamine (TMA), which is subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO), a pro-atherogenic molecule. Studies have shown that GBB is a major intermediate in this microbial pathway, and like L-carnitine, dietary GBB can elevate TMAO levels and accelerate atherosclerosis.
-
Metabolic Status Indicator: The urinary GBB-to-carnitine ratio can serve as an indicator of BBOX1 enzyme activity and overall carnitine biosynthesis efficiency. Dysregulation in this pathway may be associated with various metabolic disorders.
-
Pharmacodynamic Biomarker: The BBOX1 enzyme is a therapeutic target. Mildronate (Meldonium), for instance, is a BBOX1 inhibitor that functions by lowering L-carnitine levels. Accurate measurement of GBB is therefore essential for assessing the pharmacodynamic effects of such drugs.
Given its polar nature and the complexity of urine as a biological matrix, a highly specific and accurate analytical method is required. Stable Isotope Dilution LC-MS/MS is the definitive technique for this purpose, providing unparalleled specificity and accuracy by using an internal standard that is chemically identical to the analyte.
Principle of the Method: Stable Isotope Dilution
Stable Isotope Dilution (SID) is an internal standardization technique that provides the most accurate and precise quantification for mass spectrometry. The core principle relies on adding a known quantity of a stable isotope-labeled (e.g., Deuterium, ¹³C, ¹⁵N) version of the analyte to every sample, calibrator, and quality control at the very beginning of the sample preparation process.
Causality of Experimental Choice: The stable isotope-labeled internal standard (SIL-IS), in this case, GBB-d9, is chemically identical to the endogenous GBB. Therefore, it experiences the exact same physical and chemical behavior throughout the entire analytical workflow, including:
-
Sample extraction and potential loss during transfers.
-
Ionization efficiency in the mass spectrometer source.
-
Potential for ion suppression or enhancement from urine matrix components.
By measuring the ratio of the signal response of the native analyte ("light") to the SIL-IS ("heavy"), any variations introduced during the process are normalized. The concentration of the unknown analyte is then determined by interpolating this ratio against a calibration curve constructed with the same SIL-IS.
Caption: Principle of Stable Isotope Dilution (SID) for GBB quantification.
Detailed Application Protocol
Materials and Reagents
-
Standards: γ-Butyrobetaine (GBB) hydrochloride (≥98% purity), γ-Butyrobetaine-d9 (GBB-d9) hydrochloride (≥98% purity, isotopic purity ≥99%).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade, ~99%).
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts, analytical balance, calibrated pipettes.
-
Urine: Pooled human urine from drug-free donors for blanks, calibration standards, and quality controls.
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of GBB and GBB-d9 into separate volumetric flasks.
-
Dissolve in 50% Methanol/Water to the final volume to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the GBB primary stock solution with 50% Methanol/Water to prepare a set of working standards for the calibration curve. A typical concentration range might be 100 µg/mL down to 10 ng/mL.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the GBB-d9 primary stock solution with 50% Methanol/Water to a final concentration of 1 µg/mL. This concentration may be optimized based on instrument sensitivity and expected endogenous GBB levels.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards (8 levels are recommended) by spiking the appropriate GBB working standard solution into pooled blank human urine (e.g., 5 µL of working standard into 95 µL of blank urine).
-
Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) in the same manner using separate stock dilutions.
-
Urine Sample Preparation Workflow
This protocol employs a simple "dilute-and-shoot" method, which is highly efficient and minimizes analytical variability. The robustness of the SID method makes extensive cleanup like solid-phase extraction (SPE) unnecessary for this application.
Caption: High-throughput urine sample preparation workflow.
Step-by-Step Protocol:
-
Thaw frozen urine samples, calibrators, and QCs on ice. Vortex to ensure homogeneity.
-
Transfer a 50 µL aliquot of each sample into a 1.5 mL microcentrifuge tube.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the clear supernatant to a new tube or well in a 96-well plate.
-
Add 50 µL of the 1 µg/mL GBB-d9 internal standard working solution to every tube/well.
-
Add 400 µL of dilution solvent (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid).
-
Vortex thoroughly for 30 seconds.
-
Transfer the final mixture to an autosampler vial or sealed 96-well plate for analysis.
LC-MS/MS Instrumental Analysis
Rationale for Parameter Choices:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected due to the high polarity of GBB, which provides excellent retention and peak shape that is often poor on traditional reversed-phase columns.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+) is used because the quaternary amine structure of GBB readily accepts a proton, leading to a strong [M+H]⁺ signal.
-
Detection: Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the SIL-IS.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | UPLC/UHPLC System |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 5.0 | |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended LC-MS/MS Parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GBB (Analyte) | 146.1 | 87.1 | 15 |
| GBB-d9 (IS) | 155.2 | 96.1 | 15 |
Table 2: Optimized MRM Transitions for GBB and GBB-d9.
Data Analysis and Method Validation
Data Processing
-
Integrate the chromatographic peaks for the MRM transitions of both GBB and GBB-d9.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of GBB) / (Peak Area of GBB-d9).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the prepared calibrators.
-
Apply a linear regression model with a weighting factor (typically 1/x or 1/x²) to best fit the data. The correlation coefficient (R²) should be >0.99.
-
Determine the concentration of GBB in QC and unknown urine samples by interpolating their measured PAR values from the regression equation of the calibration curve.
Bioanalytical Method Validation
For use in regulated studies or clinical trials, the method must be fully validated according to guidelines from regulatory bodies like the FDA. A summary of key validation parameters is provided below.
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. | Ensures the signal is from the analyte only. |
| Accuracy & Precision | QC sample concentrations should be within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). | Confirms the method is reliable and reproducible. |
| Calibration Curve | R² > 0.99. Back-calculated calibrator concentrations within ±15% of nominal (±20% at LLOQ). | Defines the range of accurate quantification. |
| LLOQ | The lowest calibrator on the curve that meets accuracy and precision criteria. | Defines the lower limit of reliable measurement. |
| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. SIL-IS should compensate for any effect. | Ensures urine components do not interfere with ionization. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage) with results within ±15% of initial values. | Guarantees sample integrity during handling and storage. |
Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria.
Conclusion
This application note details a selective, sensitive, and high-throughput method for quantifying γ-Butyrobetaine in human urine. The use of a stable isotope-labeled internal standard (GBB-d9) is fundamental to the assay's success, providing the highest level of confidence in the quantitative results by correcting for matrix interference and procedural variability. The streamlined "dilute-and-shoot" sample preparation makes this protocol highly efficient and suitable for large-scale studies investigating the role of GBB in human health and disease.
References
-
Collins, S. L., Stabler, S. P., & Allen, R. H. (2019). Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to trimethylamine in human gut bacteria. PNAS. [Link]
- Fujita, M., Nakanishi, T., Shibue, Y., Kobayashi, D., Moseley, R. H., Shirasaka, Y., & Tamai, I. (2009). Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis,
Application Note: Metabolic Flux Analysis of Carnitine Biosynthesis Using Deuterated γ-Butyrobetaine
Introduction: Illuminating the Final Step of Carnitine Synthesis
L-carnitine is a vital molecule in cellular energy metabolism, primarily known for its essential role in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] While dietary sources contribute to the body's carnitine pool, endogenous biosynthesis is also critical.[1] The final and rate-limiting step in this pathway is the stereospecific hydroxylation of γ-butyrobetaine (GBB) to L-carnitine, a reaction catalyzed by the enzyme γ-butyrobetaine dioxygenase (BBOX1).[3][4] Understanding the flux through this reaction is crucial for researchers in fields ranging from metabolic diseases and cardiovascular health to drug development, as dysregulation of carnitine homeostasis is implicated in numerous pathological states.
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rate of metabolic reactions in living systems.[5][6] By introducing a labeled substrate and tracking its conversion to downstream products, MFA provides a dynamic view of metabolic activity that endpoint metabolite measurements cannot offer.[7] This application note provides a detailed protocol for quantifying the metabolic flux from GBB to L-carnitine in cultured mammalian cells using deuterated GBB ([d3-methyl]-γ-butyrobetaine) as a tracer and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
The use of a deuterated tracer is advantageous due to the low natural abundance of deuterium, leading to a high signal-to-noise ratio in mass spectrometry analysis. Furthermore, deuterium-labeled compounds are generally non-radioactive and safe to handle, and they often exhibit similar biochemical properties to their unlabeled counterparts, minimizing isotopic effects on enzyme kinetics.[8]
Scientific Principle: Tracing the Path from GBB to Carnitine
The core of this method lies in introducing a known quantity of deuterated GBB (d3-GBB) into the cell culture medium. The cells will take up both the labeled d3-GBB and the endogenous, unlabeled GBB (d0-GBB). Inside the cell, BBOX1 will convert these substrates to their respective carnitine products: d3-GBB to d3-carnitine and d0-GBB to d0-carnitine.
By measuring the isotopic enrichment (the ratio of labeled to total) of the GBB and carnitine pools over time, we can calculate the rate of conversion of GBB to carnitine. This is achieved by monitoring the incorporation of the deuterium label from the precursor (GBB) into the product (carnitine). When the system reaches an isotopic steady state, the rate of label incorporation into the product pool is directly proportional to the metabolic flux through the BBOX1 reaction.
Caption: Carnitine biosynthesis pathway highlighting the conversion of γ-butyrobetaine to L-carnitine.
Experimental Workflow Overview
The successful execution of a metabolic flux experiment using deuterated GBB involves a series of well-defined steps, from initial cell culture to the final data analysis. Each stage is critical for obtaining accurate and reproducible results.
Caption: Overall experimental workflow for metabolic flux analysis using deuterated γ-butyrobetaine.
Detailed Protocols
PART 1: Preparation of Deuterated γ-Butyrobetaine Tracer
For this protocol, [d3-methyl]-γ-butyrobetaine is the recommended tracer. This can be synthesized or purchased from a commercial supplier. A common synthesis method involves the methylation of a suitable precursor with a deuterated methyl source, such as deuterated methyl iodide (CD₃I).[9]
Preparation of d3-GBB Stock Solution:
-
Accurately weigh the d3-GBB powder.
-
Dissolve in sterile, nuclease-free water to a final concentration of 100 mM.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
PART 2: Cell Culture and Isotopic Labeling
This protocol is optimized for adherent cell lines such as HepG2, a human liver cancer cell line known to express BBOX1.[10]
Materials:
-
Adherent cells (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
d3-GBB stock solution (100 mM)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Once the cells reach the desired confluency, perform a time-course experiment to determine the time to reach isotopic steady state. A typical time course could include 0, 2, 4, 8, 12, and 24-hour time points.
-
For each time point, aspirate the culture medium and replace it with fresh medium containing d3-GBB at a final concentration of 100 µM. This concentration should be optimized for your specific cell line and experimental conditions.
-
Incubate the cells for the desired labeling period.
PART 3: Sample Preparation for LC-MS/MS Analysis
Materials:
-
Ice-cold PBS
-
-80°C 80% Methanol/20% Water (v/v)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of -80°C 80% methanol to each well to quench metabolism and extract metabolites.
-
Place the plate on dry ice or in a -80°C freezer for 15 minutes.
-
Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts in a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) for analysis.
PART 4: LC-MS/MS Analysis
The analysis of the polar compounds GBB and carnitine is best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11][12]
LC Parameters (Example):
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The following table provides suggested MRM transitions. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| γ-Butyrobetaine (d0) | 146.1 | 87.1 | 20 |
| [d3-methyl]-γ-Butyrobetaine (d3) | 149.1 | 87.1 | 20 |
| L-Carnitine (d0) | 162.1 | 103.1 | 18 |
| [d3-methyl]-L-Carnitine (d3) | 165.1 | 103.1 | 18 |
Rationale for MRM transitions: The product ion at m/z 87.1 for GBB corresponds to the neutral loss of the trimethylamine group ((CH₃)₃N). For carnitine, the product ion at m/z 103.1 is a characteristic fragment.[13][14] Since the deuterium label is on one of the methyl groups of the trimethylamine moiety, the fragmentation pattern leading to the loss of the entire trimethylamine group in GBB results in the same product ion for both d0 and d3 forms. For carnitine, the fragmentation leading to the m/z 103.1 product ion does not involve the loss of the trimethylamine group, thus the deuterium label is retained in this fragment. However, a common fragmentation for carnitine is the loss of the trimethylamine group, which would result in a product ion at m/z 60. In the case of d3-carnitine, this would result in a product ion at m/z 63. Therefore, another possible MRM transition for d3-carnitine is 165.1 -> 63.1. It is recommended to test both transitions for optimal sensitivity.
Data Analysis and Flux Calculation
The goal of the data analysis is to determine the rate of conversion of GBB to carnitine. This is achieved by calculating the fractional enrichment of the carnitine pool from the GBB pool.
1. Peak Integration and Area Ratio Calculation:
-
Integrate the peak areas for all four MRM transitions in your chromatography data system.
-
For both GBB and carnitine, calculate the fractional enrichment (FE) at each time point using the following formula:
-
FE = Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))
-
2. Determination of Isotopic Steady State:
-
Plot the fractional enrichment of the GBB and carnitine pools against time.
-
Isotopic steady state for the carnitine pool is reached when its fractional enrichment no longer increases and reaches a plateau. The time to reach this plateau should be used for subsequent flux calculations.
3. Flux Calculation: Once isotopic steady state is achieved, the flux (V) through the BBOX1 reaction can be calculated using the following equation, assuming a simple precursor-product relationship:
-
V = k * [Carnitine]
Where:
-
[Carnitine] is the total concentration of the carnitine pool (d0 + d3). This can be determined using a standard curve of unlabeled carnitine.
-
k is the rate constant of carnitine synthesis, which can be determined from the rate of approach to isotopic steady state of carnitine.
A simplified approach at steady state is to use the fractional enrichment of the precursor and product pools:
-
Flux (relative) ∝ FE_carnitine / FE_GBB
For a more detailed kinetic analysis, the rate of change of the labeled carnitine concentration can be modeled.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of a Stable Isotope Internal Standard: While not explicitly detailed for flux calculation, for absolute quantification, the use of a commercially available deuterated carnitine standard (e.g., d9-carnitine) is recommended to account for matrix effects and instrument variability.
-
Time-Course Experiment: Determining the time to reach isotopic steady state is a critical self-validating step. If a plateau in carnitine enrichment is not observed, it may indicate that the labeling time is insufficient or that other metabolic pathways are contributing to the carnitine pool.
-
Biological Replicates: Performing the experiment with at least three biological replicates for each time point is essential to assess the variability of the metabolic flux and to ensure the statistical significance of the results.
Conclusion
This application note provides a comprehensive and detailed protocol for the metabolic flux analysis of carnitine biosynthesis using deuterated γ-butyrobetaine. By following these guidelines, researchers can obtain accurate and reproducible measurements of the flux through the BBOX1 reaction in cultured cells. This powerful technique will enable a deeper understanding of carnitine metabolism in health and disease and can be a valuable tool in the development of novel therapeutics targeting this important metabolic pathway.
References
-
Gamma-butyrobetaine dioxygenase - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Carter, A. L., & Stratman, F. W. (1980). A rapid and sensitive assay of gamma-butyrobetaine hydroxylase. FEBS Letters, 111(1), 112–114. [Link]
-
Koeth, R. A., Wang, Z., Levison, B. S., Buffa, J. A., Org, E., Sheehy, B. T., ... & Hazen, S. L. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis. Nature Medicine, 19(5), 576–585. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Carnitine-d3 | C7H15NO3 | CID 6914103 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Carnitine shuttle system - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke - bevital. (n.d.). Retrieved February 27, 2026, from [Link]
-
Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Precursor and product ions m/z values, retention times, and normalized... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Measurement of carnitine precursors, epsilon-trimethyllysine and gamma-butyrobetaine in human serum by tandem mass spectrometry - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry | Request PDF. (n.d.). Retrieved February 27, 2026, from [Link]
-
Precursor and product ions (A and B patterns) for tandem mass spectrometry in the SRM mode. The PCB nomenclature reflects their chlorination level. … - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors - MDPI. (n.d.). Retrieved February 27, 2026, from [Link]
-
Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Metabolic flux and enrichment studies using MIMOSA - Yale Research. (n.d.). Retrieved February 27, 2026, from [Link]
-
Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - MDPI. (n.d.). Retrieved February 27, 2026, from [Link]
-
Gamma-butyrobetaine dioxygenase - Grokipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Retrieved February 27, 2026, from [Link]
-
Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of labionin and avionin precursors via nitrogen- centred-radical-triggered 1,5-HAT reaction of Tris derivatives. (n.d.). Retrieved February 27, 2026, from [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase - Scite. (n.d.). Retrieved February 27, 2026, from [Link]
-
Carnitine - Metabolite of the month - biocrates life sciences gmbh. (2020, September 9). Retrieved February 27, 2026, from [Link]
-
Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry - bevital. (n.d.). Retrieved February 27, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.). Retrieved February 27, 2026, from [Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (n.d.). Retrieved February 27, 2026, from [Link]
-
LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. (2025, October 26). Retrieved February 27, 2026, from [Link]
-
The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
-
Determination of Metabolic Fluxes by Deep Learning of Isotope Labeling Patterns | bioRxiv. (n.d.). Retrieved February 27, 2026, from [Link]
-
Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
Sources
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes - Google Patents [patents.google.com]
- 3. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux and enrichment studies using MIMOSA | Yale Research [research.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnitine-d3 | C7H15NO3 | CID 6914103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jelsciences.com [jelsciences.com]
Troubleshooting & Optimization
improving peak shape of gamma-Butyrobetaine-d9 in LC-MS
Topic: Optimization of Peak Shape for gamma-Butyrobetaine-d9 (GBB-d9) in LC-MS/MS Ticket ID: GBB-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Welcome to the technical support portal. You are likely seeing split peaks, severe tailing, or near-zero retention for gamma-Butyrobetaine-d9 (GBB-d9) .
To fix this, you must understand the molecule. GBB is a betaine : it contains a permanently positively charged quaternary ammonium group and a carboxylic acid tail.
-
The Challenge: Standard C18 columns fail because the permanent positive charge makes GBB too polar to retain, causing it to elute in the void volume (dead time) where ion suppression is highest.
-
The "d9" Factor: As an internal standard (IS), GBB-d9 behaves chemically identical to the analyte. If your IS peak shape is poor, your quantitative data is compromised.[1]
Current Best Practice: The industry standard has shifted from Ion-Pairing Reversed-Phase (IP-RP) to HILIC (Hydrophilic Interaction Liquid Chromatography) .
Method Selection Decision Tree
Before troubleshooting, ensure you are using the correct chromatographic mode.
Figure 1: Decision matrix for selecting the appropriate stationary phase for quaternary ammonium compounds.
HILIC Troubleshooting (The Gold Standard)
Most peak shape issues with GBB-d9 in HILIC arise from the injection solvent effect .
Q: Why is my GBB-d9 peak splitting or doubling?
A: Your sample diluent is too aqueous. In HILIC, water is the "strong" solvent. If you inject a sample dissolved in 100% water (or high aqueous content) into a high-organic mobile phase (e.g., 90% Acetonitrile), the water plug travels down the column faster than the mobile phase, dragging the GBB molecules with it. This disrupts the partitioning mechanism.
The Fix:
-
Diluent: Match the initial mobile phase. Dissolve/dilute samples in 80-90% Acetonitrile (ACN) .
-
Protocol: If your extraction is aqueous (e.g., protein precipitation supernatant), dilute it 1:5 with ACN before injection.
Q: The retention time is drifting shift-to-shift.
A: HILIC columns require longer equilibration times. The "water layer" on the silica surface must stabilize.
-
Fix: Equilibrate with at least 20 column volumes before the first injection.
-
Buffer: Ensure you are using 10mM Ammonium Formate/Acetate . Unbuffered mobile phases lead to drifting retention because the pH near the silica surface fluctuates.
Q: I see severe tailing even in HILIC.
A: Secondary interactions with silanols. Even in HILIC, exposed silanols on the silica surface can attract the positively charged GBB.
-
Fix: Adjust buffer pH. For GBB, pH 3.0-3.5 (using Formic Acid/Ammonium Formate) is ideal. This protonates the silanols (making them neutral), reducing the electrostatic attraction to the quaternary amine.
Ion-Pairing Troubleshooting (The Legacy Method)
Use this only if you cannot use HILIC.
Q: I must use a C18 column. How do I get retention?
A: You need an Ion-Pairing (IP) reagent. GBB is permanently charged (+). You must add an anionic surfactant to the mobile phase to form a neutral pair.
-
Reagent: Heptafluorobutyric Acid (HFBA) at 0.05% to 0.1%.
-
Mechanism: The fluorinated tail of HFBA sticks to the C18, and the anionic head holds the GBB.
-
Warning: HFBA causes severe signal suppression in MS (electrospray) and can contaminate the source for weeks. Use a dedicated column and system if possible.
Recommended Experimental Protocol (HILIC)
This protocol is validated for quaternary amines like GBB and Carnitine.
Materials
-
Column: BEH Amide or ZIC-HILIC (2.1 x 50mm or 100mm, 1.7µm or 2.5µm).
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
LC Parameters
| Parameter | Setting | Notes |
| Flow Rate | 0.4 - 0.6 mL/min | Higher flow is acceptable in HILIC due to low viscosity. |
| Column Temp | 40°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 1 - 2 µL | Keep low to minimize solvent effects. |
| Gradient | 0.0 min: 90% B2.0 min: 50% B2.1 min: 50% B2.2 min: 90% B5.0 min: 90% B | CRITICAL: The long re-equilibration (2.2 to 5.0 min) is necessary to rebuild the water layer. |
Sample Preparation (The "Self-Validating" Step)
To verify if your matrix is causing the issue:
-
Vial A: Pure Standard of GBB-d9 in 90% ACN.
-
Vial B: Extracted Sample (spiked with GBB-d9).
-
Test: Inject Vial A. If peak is sharp, but Vial B is split, the issue is matrix overload or solvent mismatch .
The "Washout" Mechanism Visualized
Understanding why aqueous injections fail in HILIC is critical for your team.
Figure 2: Mechanism of peak distortion in HILIC. High aqueous content in the sample acts as a strong solvent, preventing the analyte from interacting with the stationary phase initially.
References
-
Chasse, J. (2026).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link
-
Thermo Fisher Scientific. (2015). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. (Demonstrates HILIC/PFPA mechanisms for polar amines). Link
-
Center for Metabolomics and Isotope Tracers. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography. NIH / PMC. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link
-
Koeth, R. A., et al. (2013). γ-Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism. (Establishes GBB-d9 analytical context). Link
Sources
storage stability of gamma-Butyrobetaine-d9 Hydrochloride solutions
Technical Support Center: -Butyrobetaine-d9 Hydrochloride
Status: Operational | Role: Senior Application Scientist | Topic: Storage Stability & Handling[1][2]
Core Stability Profile & Handling Logic
The Scientist's Perspective:
The stability of
-
The Chemical Reality: The deuterium labels are located on the
-trimethyl group ( ).[1] These C-D bonds are chemically inert and non-exchangeable under standard physiological or storage conditions ( 2–10).[1][2] Unlike deuterium placed on acidic -carbons (next to carbonyls), these methyl-deuteriums do not undergo spontaneous H/D exchange with protic solvents (water/methanol).[1][2] -
The Physical Risk: The hydrochloride salt form is highly hygroscopic. Moisture uptake is the primary failure mode, leading to weighing errors (concentration inaccuracy) rather than chemical degradation.
Quick Reference: Stability Matrix
| Parameter | Recommended Condition | Critical Limit / Failure Mode |
| Solid State Storage | -20°C, Desiccated, Dark | Moisture Absorption: Deliquescence occurs >60% RH.[1][2] |
| Stock Solvent | Methanol (LC-MS grade) | Water: Promotes microbial growth; avoid for long-term stock.[1][2] |
| Solution Temp | -20°C or -80°C | >4°C: Degradation risk increases over weeks.[1][2] |
| Container | Amber Borosilicate Glass | Plastic: Potential adsorption of cationic species (minor but possible).[1][2] |
| Re-test Date | 2 Years (Solid) / 6 Months (Solution) | Signal Drift: Check against unlabeled standard if >6 months. |
Critical Protocols: Stock Solution Preparation
Objective: Create a self-validating stock solution system that minimizes weighing errors due to hygroscopicity.
Protocol A: Gravimetric Stock Preparation (The "Rapid-Transfer" Method) [1]
Context: Because
-
Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Why? Opening a cold vial condenses atmospheric moisture instantly onto the solid.[1][2]
-
Solvent Addition: Do not weigh the powder out. Instead, add the solvent (Methanol) directly into the manufacturer's vial if the mass is certified (e.g., 5 mg or 10 mg pack).
-
Calculation: If the vial contains 5.0 mg, add 5.0 mL Methanol to achieve 1.0 mg/mL.
-
-
Verification (The Self-Validating Step):
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Compare the LC-MS peak area of this new stock against a validated "Golden Batch" or an unlabeled reference standard. The response ratio should be 1:1 (molar equivalent).
-
Protocol B: Working Solution Dilution
-
Diluent: 50:50 Acetonitrile:Water (+0.1% Formic Acid).[1][2]
-
Logic: Matching the initial mobile phase conditions prevents peak distortion/splitting during injection.[1][2]
Troubleshooting Guide (Q&A Format)
Q1: I observed a mass shift of +1 or +2 Da in my MS spectrum. Is my standard degrading?
-
Diagnosis: This is likely not degradation.[1][2][3] The trimethyl-d9 group is stable.[1][2]
-
Root Cause: This usually indicates Isotopic Impurity or Cross-Talk from the native analyte.[1][2]
-
Scenario A: High concentration of native
-Butyrobetaine in your sample is saturating the detector, causing isotopic contribution to the d9 channel (M+9). -
Scenario B: If the shift is downwards (e.g., d9
d8), it suggests rare fragmentation in the source, not solution instability.
-
-
Action: Inject a "Blank" (solvent only) followed by the "Zero" (IS only).[1] If the mass shift persists in the Zero, check the Certificate of Analysis for isotopic purity (usually
99%).
Q2: My stock solution in water turned cloudy after 2 months at 4°C.
-
Mechanism:
-Butyrobetaine is a quaternary amine, but in neutral water, it can serve as a carbon/nitrogen source for specific bacteria. -
Action: Discard immediately. Never store long-term stock solutions in 100% water.[1][2] Always use at least 50% organic solvent (Methanol) or store at -80°C if water is mandatory.[1][2]
Q3: The retention time of the d9-standard is slightly different from the native analyte. Is this a problem?
-
Explanation: Deuterated compounds are slightly more lipophilic (C-D bonds are shorter and less polarizable than C-H).[1][2] In Reverse Phase chromatography (C18), d9-analogs often elute slightly earlier than the native form.
-
Action: This is normal behavior.[1][2] Ensure your integration windows are wide enough to capture both, or use a scheduled MRM that accounts for the shift (typically 0.1–0.2 minutes).
Visualizing Stability Workflows
Diagram 1: Stock Solution Stability Validation Workflow
This decision tree guides you through validating a stored solution before committing it to a valuable sample batch.
Caption: Workflow for assessing the integrity of stored
Diagram 2: Degradation & Interference Pathways
Understanding where "signal loss" actually comes from.[1][2]
Caption: Causal map of factors affecting
References & Authority
-
LGC Standards. Gamma-Butyrobetaine-d9 Hydrochloride Product Sheet. (Confirming structure as trimethyl-d9 and storage at +4°C/RT for shipping, -20°C for long term). [1]
-
Cayman Chemical. Butyryl-L-carnitine-d3 Product Insert. (General handling for deuterated carnitine derivatives: Store -20°C, Stability
2 years).[1][2][5] -
BenchChem Technical Support. Best Practices for Handling and Storing Deuterated Standards. (Protocols for hygroscopic standards and H/D exchange prevention). [1]
-
National Institutes of Health (NIH). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR. (Data on weighing errors introduced by moisture uptake in betaine-like structures).
-
Toronto Research Chemicals. Certificate of Analysis: Gamma-Butyrobetaine-d9. (Isotopic purity specifications and solvent recommendations).
(Note: While specific "shelf-life" studies for the d9-variant are proprietary to manufacturers, the protocols above are derived from the chemical behavior of the parent betaine class and standard stable-isotope methodologies.)
minimizing signal suppression for betaines in electrospray ionization
Technical Support Center: High-Sensitivity Analysis of Betaines via ESI-MS
Status: Active Operator: Senior Application Scientist (LC-MS/MS Division) Topic: Minimizing Signal Suppression for Betaines (Quaternary Ammonium Zwitterions)
Welcome to the Advanced Applications Support Center
You are likely here because you are facing the "Betaine Paradox": molecules that are permanently charged (quaternary ammoniums) yet exhibit frustratingly poor sensitivity and high susceptibility to matrix effects in Electrospray Ionization (ESI).
The following guide moves beyond basic troubleshooting. It dissects the physicochemical behavior of zwitterions in the ESI plume and provides a self-validating workflow to recover your signal.
Ticket #001: The Mechanism of Failure
User Query: "My betaine standards look fine in pure solvent, but the signal vanishes in plasma/tissue extracts. Why is the suppression so severe compared to other amines?"
Technical Diagnosis: Betaines suffer from a specific mode of suppression driven by their low surface activity relative to matrix components.
-
The Surface Competition: ESI relies on ions migrating to the surface of the shrinking droplet to be ejected (Ion Evaporation Model). Betaines are highly polar and solvated; they prefer the droplet interior.
-
The Bully Effect: Matrix components like phospholipids (phosphatidylcholines) are amphiphilic. They aggressively occupy the droplet surface, physically blocking betaines from accessing the gas phase.
-
Salt Clustering: In the presence of high non-volatile salts (common in biological preps), betaines form neutral clusters
, rendering them invisible to the mass filter.
Visualizing the Suppression Mechanism
Figure 1: The "Surface Competition" model. Betaines (Green) are trapped in the droplet interior by surface-active lipids (Red), preventing them from entering the gas phase.
Ticket #002: Chromatographic Strategy (The "Big Lever")
User Query: "Should I use Reverse Phase (C18) or HILIC? I'm currently using C18 with TFA to get retention."
Actionable Solution: Stop using TFA (Trifluoroacetic Acid) immediately. You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
Why C18 + TFA Fails:
-
The TFA Trap: To retain polar betaines on C18, you need an ion-pairing agent. TFA pairs with the betaine's positive charge. However, this pair is so strong it survives into the gas phase, neutralizing the charge and killing your MS signal [1].
-
The Water Problem: C18 requires highly aqueous mobile phases to retain polar compounds. Water has high surface tension, making desolvation difficult and inefficient.
The HILIC Advantage:
-
High Organic Content: HILIC elutes with high Acetonitrile (>70%).[1] Organic solvents have lower surface tension and heat of vaporization, leading to smaller, faster-evaporating droplets. This drastically improves ionization efficiency (up to 10-50x gain) [2].
-
The pH Factor: You must disrupt the zwitterion.
-
Target pH: 2.0 – 3.0.
-
Mechanism: At low pH, the carboxylate group (
) is protonated to ( ). The molecule loses its negative charge, leaving only the permanent positive charge of the quaternary amine. Net charge becomes +1 (ideal for MS).
-
Recommended Mobile Phase System:
| Component | Composition | Function |
|---|---|---|
| Phase A | 10 mM Ammonium Formate (pH 3.0) | Provides protons; buffers pH. |
| Phase B | Acetonitrile (95%) + 5% Phase A | Lowers surface tension; desolvation. |
| Column | Silica or Amide-based HILIC | Retains polar species without ion pairing. |
Ticket #003: Sample Preparation & Matrix Removal
User Query: "I am doing a protein crash (PPT) with methanol, but the matrix effect is still -60%."
Actionable Solution: Protein precipitation (PPT) removes proteins but leaves phospholipids in the sample. As shown in Ticket #001, phospholipids are the primary suppressors of betaines.
Protocol: Phospholipid Depletion (PLD) Replace standard PPT with a PLD plate (e.g., HybridSPE, Ostro, or Captiva).
-
Load: Add 100 µL Plasma to the PLD plate.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile. (The acid helps break zwitterionic interactions).
-
Elute: Apply vacuum.[2] The Zirconia/Silica bed selectively retains phospholipids (Lewis acid-base interaction) while betaines pass through.
-
Result: Removal of >99% of phospholipids, restoring betaine signal intensity [3].
Ticket #004: Advanced Troubleshooting (Derivatization)
User Query: "I've tried HILIC and PLD, but I need to reach femtogram sensitivity. What is the nuclear option?"
Actionable Solution: Chemical Derivatization.[3][4][5] If you cannot beat the zwitterion, destroy it .
The Chemistry:
Convert the carboxylic acid (
-
Effect 1: Removes the negative charge permanently.
-
Effect 2: Increases hydrophobicity, making the molecule more surface-active (it fights its way to the droplet surface).
Workflow Diagram:
Figure 2: Derivatization workflow. Converting the zwitterion to an ester removes the competing negative charge and increases ionization efficiency [4].
Summary of Critical Parameters
| Parameter | Standard (Poor) Approach | Optimized (High Sensitivity) Approach |
| Chromatography | Reverse Phase (C18) | HILIC (Silica/Amide) |
| Mobile Phase | Water-rich, TFA additive | ACN-rich (>70%), Formate buffer |
| pH | Neutral (pH 7) | Acidic (pH 2-3) |
| Sample Prep | Protein Crash (PPT) | Phospholipid Depletion (PLD) |
| Source Temp | High (500°C+) | Moderate (300-350°C) (HILIC is volatile) |
References
-
Kuhlmann, F. E., et al. (1995). Strategies for the Trace Analysis of Quaternary Ammonium Compounds by Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
-
Periat, A., et al. (2013). Interaction of analytes with the stationary phase in hydrophilic interaction chromatography.[6][7] Journal of Chromatography A.
-
Chambers, E., et al. (2007). Systematic Study of the Removal of Phospholipids from Biological Matrices. Journal of Chromatography B.
-
Li, F., et al. (2008). Derivatization of Betaine for High-Sensitivity Analysis. Rapid Communications in Mass Spectrometry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. The Study of Derivatization Prior MALDI MSI Analysis—Charge Tagging Based on the Cholesterol and Betaine Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Retention of Polar Metabolites in Reversed-Phase Liquid Chromatography (RPLC)
Welcome to the Technical Support Center. As drug development and metabolomics advance, researchers increasingly encounter highly polar, hydrophilic, and ionizable metabolites (e.g., amino acids, organic acids, nucleotides) that exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns.
This guide is engineered to provide scientists with field-proven, mechanistically grounded troubleshooting strategies to resolve void-volume elution and optimize polar metabolite retention.
Part 1: Diagnostic Logic & Root Cause Analysis
Before altering your method, you must diagnose the causality of poor retention. In RPLC, retention is driven by hydrophobic interactions. Polar metabolites fail to retain primarily due to three mechanistic failures:
-
Ionization State: The analyte is charged at the current mobile phase pH, drastically increasing its polarity[1].
-
Stationary Phase Collapse (Dewetting): Standard C18 chains self-associate in highly aqueous mobile phases (>95% water), hiding the hydrophobic surface from the analytes.
-
Inherent Hydrophilicity: The analyte lacks sufficient hydrophobic surface area to partition into the stationary phase, regardless of pH or phase collapse.
Diagnostic logic tree for troubleshooting poor polar metabolite retention in RPLC.
Part 2: Frequently Asked Questions (FAQs) & Technical Solutions
FAQ 1: Why do my polar metabolites elute in the void volume on a standard C18 column, and how do I fix it?
The Causality: Standard C18 columns require at least 5% organic modifier to keep the hydrophobic alkyl chains extended. In 100% aqueous conditions (often required to retain polar compounds), the C18 chains undergo "dewetting" or phase collapse. The chains fold onto themselves, expelling water from the pores and preventing analytes from interacting with the stationary phase. The Solution: Utilize an aqueous-compatible (AQ) or polar-embedded stationary phase. For example, the Waters Atlantis T3 is an octadecyl silica-based (ODS) column engineered with an optimized pore diameter, lower C18-ligand density, and proprietary end-capping[2]. This design prevents phase collapse in 100% aqueous mobile phases, allowing highly polar chemicals like nucleosides and organic acids to partition effectively into the stationary phase.
FAQ 2: How does mobile phase pH affect the retention of ionizable polar metabolites?
The Causality: The eluent pH dictates the ionization state of your analyte. Ionized molecules are significantly more polar and will not retain well in RPLC. Retention is heavily influenced by the proximity of the eluent pH to the analyte's acid dissociation constant (
FAQ 3: What is Ion-Pairing Chromatography (IPC), and when should I use it?
The Causality: When pH optimization and AQ columns fail to retain highly charged, small polar metabolites (e.g., sugar phosphates, nucleotides), IPC is required. Ion-pairing reagents (IPRs) are amphiphilic molecules (like a soap) added to the mobile phase. They consist of a charged polar head and a hydrophobic alkyl tail[4]. The Mechanism: Two models explain IPC retention:
-
Partition Model: The IPR binds electrostatically to the oppositely charged analyte in the mobile phase, forming a neutral, hydrophobic complex that partitions into the C18 phase[4].
-
Adsorption Model: The hydrophobic tails of the IPR adsorb onto the C18 stationary phase, turning the column into a dynamic pseudo-ion-exchanger[4]. The Solution: For anionic/acidic metabolites, use volatile alkylamines like Tributylamine (TBA) or Diisopropylethylamine (DIPEA)[5][6]. The concentration is typically maintained between 0.5 to 20 mM[4].
Part 3: Quantitative Data & Reference Tables
Table 1: Physicochemical Properties of Common Volatile Buffers for LC-MS pH Optimization
Selecting the correct buffer is critical; a buffer is only reliable within ±1 pH unit of its
| Buffer System | Effective Buffering Range | Volatility (LC-MS Compatibility) | Best Use Case | |
| Trifluoroacetic Acid (TFA) | 0.3 | < 1.5 | High (but causes ion suppression) | Extreme low pH, ion-pairing for peptides |
| Formic Acid | 3.75 | 2.8 – 4.8 | Excellent | General acidic metabolites, positive ESI |
| Acetic Acid | 4.76 | 3.8 – 5.8 | Excellent | Mild acidic conditions |
| Ammonium Bicarbonate | 6.3 / 10.3 | 5.3 – 7.3 / 9.3 – 11.3 | Excellent | Neutral to basic pH separations |
| Ammonium Hydroxide | 9.25 | 8.3 – 10.3 | Excellent | High pH separations, negative ESI |
Table 2: Comparison of Common Ion-Pairing Reagents (IPRs)
IPRs significantly improve retention but can cause MS signal suppression. Selection requires balancing retention gains against detection limits[6].
| Ion-Pairing Reagent | Target Analyte Charge | Typical Conc. | Advantages | Limitations |
| Tributylamine (TBA) | Anionic (Negative) | 2 – 10 mM | Excellent retention for organic acids[5]. | High MS ion suppression; difficult to wash off column. |
| Diisopropylethylamine (DIPEA) | Anionic (Negative) | 5 mM | Good alternative to TBA; often paired with HFIP[6]. | Slightly lower retention capacity than TBA. |
| Heptafluorobutyric Acid (HFBA) | Cationic (Positive) | 5 – 10 mM | Strong retention for basic polar metabolites. | Persistent background signal in negative mode. |
Part 4: Experimental Protocols & Workflows
Step-by-step experimental workflow for Ion-Pairing Chromatography (IPC) in LC-MS.
Protocol A: Self-Validating pH Optimization Workflow
Objective: Determine the optimal mobile phase pH to maximize retention without compromising MS sensitivity.
-
Calculate Analyte
: Identify the of your target polar metabolites. -
Prepare Aqueous Mobile Phase (A): Prepare three separate bottles of Mobile Phase A (e.g., Water). Buffer them to pH 2.5 (Formic Acid), pH 6.0 (Ammonium Acetate), and pH 9.0 (Ammonium Hydroxide).
-
Prepare Organic Mobile Phase (B): Use LC-MS grade Methanol or Acetonitrile. Crucial Step: Ensure the organic phase contains the exact same concentration of the buffering additive to maintain a constant pH across the gradient.
-
Chromatographic Run: Inject the sample using a generic gradient (e.g., 0% to 50% B over 10 minutes) for each pH condition.
-
Validation: Plot Retention Time (
) vs. pH. Select the pH that provides an > 2 column void volumes ( ) while maintaining a symmetrical peak shape.
Protocol B: Ion-Pairing LC-MS (IPC) Setup and Equilibration
Objective: Implement Tributylamine (TBA) to retain highly polar anionic metabolites.
-
Reagent Preparation: Add Tributylamine (TBA) to both Mobile Phase A (Water) and Mobile Phase B (Methanol) to a final concentration of 10 mM. Scientific Rationale: Maintaining the IPR concentration in both phases prevents baseline drift and ensures continuous dynamic coating of the stationary phase[5].
-
pH Adjustment: Adjust the pH of Mobile Phase A to 6.5 using Acetic Acid. This ensures the acidic metabolites are ionized (ready to pair) and the TBA is protonated (active).
-
Column Dedication: Dedicate a specific C18 column strictly for IPC. Warning: IPRs like TBA permanently alter the stationary phase chemistry and are nearly impossible to completely wash off.
-
Extensive Equilibration: Pump the mobile phase through the column at starting gradient conditions for at least 60 column volumes. IPC requires significantly longer equilibration times than standard RPLC because the adsorption of the IPR onto the stationary phase must reach thermodynamic equilibrium[4].
-
Gradient Elution: Begin the gradient at 0% B. The ion-pair complex will elute as the organic modifier concentration increases, disrupting the hydrophobic interaction between the IPR tail and the C18 phase[4].
Part 5: References
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained LCGC International[Link]
-
Better ionization with pH optimization Wiley Analytical Science[Link]
-
Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry MDPI[Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Journal of Proteome Research - ACS Publications[Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Technology Networks[Link]
-
Evaluation of two different ion-pairing reagents for signal intensity and retention time for small polar molecules measured by UPLC-MS/MS MSACL[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. msacl.org [msacl.org]
Technical Support Center: Troubleshooting and Eliminating gamma-Butyrobetaine-d9 (GBB-d9) Carryover in Autosamplers
Welcome to the technical support center for resolving autosampler carryover of gamma-Butyrobetaine-d9 (GBB-d9). This guide is designed for researchers, scientists, and drug development professionals who encounter persistent carryover issues with this challenging analyte. As a deuterated internal standard in metabolic studies, accurate quantification is paramount, and carryover can severely compromise data integrity.[1][2][3] This document provides a structured, in-depth approach to not only fixing the problem but understanding the underlying causes to prevent recurrence.
Frequently Asked Questions (FAQs)
Q1: Why is gamma-Butyrobetaine-d9 (GBB-d9) so prone to carryover?
GBB-d9 is a "sticky" molecule due to its zwitterionic nature.[4][5][6] A zwitterion is a molecule that has both a positive and a negative electrical charge, yet the overall charge of the molecule is neutral.[6] In the case of GBB, it possesses a permanently positive quaternary ammonium group and a carboxylate group that is negatively charged at typical analytical pH ranges. This dual-charge character allows it to bind tenaciously to various surfaces within your LC system through multiple interaction modes:
-
Ionic Interactions: The charged groups can bind to oppositely charged sites on metal surfaces (like stainless steel tubing or needle exteriors) and plastic components (like PEEK or valve seals).[7][8]
-
Chelation: The molecule can form coordination complexes with metal ions present on the surfaces of instrument components, a common issue for compounds with carboxylate groups.[9]
-
Hydrophobic Interactions: While polar, the butyl chain of GBB-d9 can participate in weaker hydrophobic interactions with polymer-based components like PEEK tubing and rotor seals.[8][10]
Q2: What is an acceptable level of carryover for GBB-d9?
While zero carryover is the ideal, a common industry benchmark for regulated bioanalysis is that the response in a blank injection following the highest calibration standard should be less than 20% of the response of the Lower Limit of Quantification (LLOQ). However, for high-sensitivity assays, a much lower threshold, often less than 0.1%, is desirable to ensure data accuracy.[10] The acceptable limit is ultimately method-dependent and should be defined during validation.
Q3: I'm seeing GBB-d9 in my blank injections. What is the first thing I should do?
The first step is to confirm it's carryover and not a contaminated blank or mobile phase.[11] Inject a series of blanks. If the peak area is highest in the first blank and decreases with subsequent blank injections, it's a classic sign of carryover.[11] If the peak area remains consistent across multiple blank injections, you may have a contamination issue with your solvents, vials, or sample preparation reagents.
In-Depth Troubleshooting Guide
This guide presents a systematic, multi-step process to diagnose and eliminate GBB-d9 carryover. We will move from the simplest and most common solutions (wash solvents) to more complex hardware considerations.
Step 1: Understand the Mechanism of GBB-d9 Adsorption
To effectively remove GBB-d9, you must disrupt the forces holding it to the surfaces of your autosampler. As established, GBB-d9 is a zwitterion. Its quaternary amine is always positively charged, while its carboxylic acid group's charge is pH-dependent. This dual nature is the key to its removal. The diagram below illustrates how GBB-d9 interacts with system surfaces and how targeted wash solvents can disrupt these interactions.
Caption: Systematic flowchart for diagnosing hardware-related GBB-d9 carryover.
-
Injection Valve (Rotor Seal & Stator): The injection valve is a common source of carryover. [11]Over time, the polymer rotor seal can develop microscopic scratches that trap analytes. If you suspect the valve, follow your manufacturer's procedure for cleaning or replacing the rotor seal.
-
Tubing and Sample Loops: Standard stainless steel tubing can adsorb charged molecules. [9][12]Replacing the sample loop and critical tubing with PEEK or specialized bio-inert coated materials can significantly reduce carryover. [8]* Vials: GBB-d9 can adsorb to the surface of standard glass vials. Using polypropylene vials or deactivated (silanized) glass vials can prevent this initial adsorption, reducing the amount of analyte introduced to the system. By systematically applying these principles, from understanding the chemistry of GBB-d9 to optimizing wash protocols and auditing hardware, you can effectively eliminate carryover and ensure the integrity of your valuable research data.
References
- Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.
- Iwashita, Y., & Funatsu, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan).
- A-Z Natural, LLC. (2025, August 26). GBB (Gamma-Butyrobetaine): The Next Step in Carnitine Pathway Research.
-
Iwashita, Y., & Funatsu, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. [Link]
-
National Center for Biotechnology Information. (n.d.). Gamma-Butyrobetaine. PubChem. [Link]
- Di Bussolo, J., & Goucher, E. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Scientific.
- Uchida, T., et al. (2009, October 1). Reduced Carryover Using an LC Autosampler System.
- Shimadzu Corporation. (n.d.). High Sensitivity MS Determination of Carryover in a New Autosampler Design.
- Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
- Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
- Dolan, J. W. (2020, November 12). Autosampler Carryover.
- ZefSci. (2025, May 6).
- Longdom Publishing SL. (n.d.).
- Journal of Mass Spectrometry and Advances in the Clinical Lab. (2025, August 7). Determination of carryover and contamination for mass spectrometry-based chromatographic assays.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific Flush Solutions.
- Chemistry Stack Exchange. (2019, September 4). Organic solvent for cleaning autosampler syringe.
- Welch Materials, Inc. (2025, April 27). Comprehensive Cleaning Methods for HPLC Autosampler Vials.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.
- Walter, T. H., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- MilliporeSigma. (n.d.). Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent.
-
Boben, J., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(14), 5369. [Link]
- Turito. (2022, November 8).
- Patsnap. (2025, September 19). How HPLC-MS Prevents Carryover In Sticky Analyte Methods?.
-
Gritti, F., & Guiochon, G. (2011). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1218(35), 5988-6001. [Link]
- LCGC Blog. (2018, November 6). Best Practice in HPLC Eluent Design.
- Palkavniece, L., et al. (2025). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. Molecules, 30(4), 685.
-
Koeth, R. A., et al. (2014). γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism, 20(5), 799-812. [Link]
- Caring Sunshine. (n.d.). Ingredient: Gamma-Butyrobetaine.
- Gilar, M., et al. (2021, August 4). Metal-Analyte Interactions—An Unwanted Distraction.
- Gilar, M., et al. (2025, September 19). Mitigation of analyte loss on metal surfaces in liquid chromatography.
- Liepinsh, E., et al. (2004). The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation. British Journal of Pharmacology, 142(2), 311-318.
Sources
- 1. scispace.com [scispace.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. bulkstimulants.com [bulkstimulants.com]
- 5. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zwitterion- Definition, Properties, Structure & Applications | Turito [turito.com]
- 7. researchgate.net [researchgate.net]
- 8. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Bioanalytical Methods for Carnitine Biosynthesis
For researchers, scientists, and drug development professionals, the accurate quantification of carnitine and the activity of its biosynthetic enzymes is paramount. Whether assessing inborn errors of metabolism, investigating the therapeutic potential of carnitine modulation, or developing novel drugs that target this pathway, robust and validated bioanalytical methods are the bedrock of reliable data. This guide provides an in-depth comparison of contemporary bioanalytical approaches for the key components of the carnitine biosynthesis pathway, grounded in scientific first principles and aligned with regulatory expectations.
The Critical Role of Carnitine and the Bioanalytical Challenge
Carnitine, or L-3-hydroxy-4-N,N,N-trimethylaminobutanoate, is a quaternary ammonium compound essential for energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Carnitine is obtained from the diet and through endogenous synthesis from the essential amino acids lysine and methionine, primarily in the liver and kidneys.[2][3][4]
The bioanalytical challenge in studying carnitine biosynthesis is twofold. Firstly, it requires the accurate quantification of carnitine and its precursors, which are polar, endogenous compounds often present at low concentrations in complex biological matrices.[5] Secondly, a comprehensive understanding of the pathway necessitates the measurement of the activity of the four key enzymes responsible for its synthesis. This guide will address both these aspects, offering a comparative analysis of the available methodologies.
Visualizing the Carnitine Biosynthesis Pathway
The endogenous synthesis of carnitine is a four-step enzymatic process.[2][6] Understanding this pathway is crucial for contextualizing the bioanalytical methods discussed.
Caption: The four-step enzymatic pathway of L-carnitine biosynthesis.
Part 1: Bioanalysis of Carnitine and its Precursors
The accurate quantification of carnitine, acylcarnitines, and the precursor γ-butyrobetaine (GBB) is fundamental. Due to the polar nature and the presence of a quaternary amine, these molecules can be challenging to analyze.
Comparison of Analytical Platforms
| Analytical Platform | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][7] | High specificity, sensitivity, and throughput.[1] Can multiplex analytes.[8] Considered the gold standard. | Matrix effects can cause ion suppression.[8] Isomeric compounds can be challenging to separate.[8] | Quantitative analysis in complex biological matrices (plasma, urine, tissue).[3][7][9] |
| HPLC with Derivatization | Chromatographic separation with pre- or post-column derivatization for UV or fluorescence detection.[10][11] | Widely available instrumentation.[10] Can be robust and reproducible.[11] | Lower sensitivity and specificity than LC-MS/MS. Derivatization adds complexity and potential for variability.[5] | Quality control applications where high sensitivity is not paramount.[10] |
| Enzymatic Assays | Spectrophotometric or radiometric measurement based on specific enzyme reactions. | Simple, low-cost instrumentation. | Prone to interferences. Lower specificity compared to chromatographic methods. | Initial screening or in situations where chromatographic instruments are unavailable. |
In-Depth Focus: Validated LC-MS/MS Method for Carnitine and GBB
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of carnitine and its precursors due to its superior sensitivity and specificity.[1]
Caption: A typical experimental workflow for LC-MS/MS analysis of carnitine.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-carnitine). The acetonitrile serves to precipitate proteins, which would otherwise interfere with the analysis.[1] The internal standard is critical for correcting for matrix effects and variations in instrument response.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode of separation as it provides good retention for polar compounds like carnitine without the need for derivatization.[1] A typical mobile phase would consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Reversed-Phase Chromatography: This can also be used, often with the addition of an ion-pairing reagent like heptafluorobutyric acid (HFBA) to improve retention of the polar analytes.[7]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.
-
Carnitine MRM Transition: e.g., m/z 162 -> m/z 103
-
d3-Carnitine MRM Transition: e.g., m/z 165 -> m/z 106
-
-
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[3] |
| Accuracy & Precision | To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision). | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).[12] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the matrix factor should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Part 2: Bioanalysis of Carnitine Biosynthesis Enzymes
Evaluating the enzymatic activity provides a functional measure of the carnitine biosynthesis pathway. This is crucial for identifying potential enzyme deficiencies or for assessing the efficacy of drugs that target these enzymes.
Comparison of Enzyme Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages | Key Enzymes |
| LC-MS/MS Based | The enzyme reaction is performed, and the product is quantified by LC-MS/MS.[9] | Highly specific and sensitive. Directly measures the product of interest. | Requires access to an LC-MS/MS system. Can be lower throughput. | γ-BBH, TMLD |
| Radiometric Assay | Uses a radiolabeled substrate, and the formation of the radiolabeled product is measured.[9] | Historically a sensitive method. | Requires handling of radioactive materials and specialized equipment. | γ-BBH |
| ELISA | Measures the quantity of the enzyme protein using specific antibodies.[13][14] | High throughput and commercially available kits. | Measures enzyme presence, not its functional activity. | TMLD (TMLHE)[13][14] |
| Spectrophotometric | The reaction is coupled to a secondary reaction that produces a change in absorbance. | Simple, widely available instrumentation. | Prone to interferences and may lack specificity. | TMABADH |
In-Depth Focus: Validated γ-Butyrobetaine Hydroxylase (γ-BBH) Activity Assay
γ-BBH is the terminal, rate-limiting enzyme in carnitine biosynthesis, making its activity a critical parameter to measure.[4]
-
Tissue/Cell Lysate Preparation:
-
Homogenize tissue or cells in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic and mitochondrial fractions (where γ-BBH is located[2]).
-
Determine the total protein concentration of the lysate (e.g., by Bradford or BCA assay) for normalization of enzyme activity.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell/tissue lysate with a reaction buffer containing the necessary co-factors: γ-butyrobetaine (substrate), Fe(II), 2-oxoglutarate, and ascorbate.[2][9]
-
Initiate the reaction by adding the lysate and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Include a negative control (e.g., heat-inactivated lysate or a reaction mixture without substrate) to account for non-enzymatic conversion.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution, typically a strong acid (e.g., trichloroacetic acid) or a solvent like acetonitrile that also precipitates proteins.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d3-carnitine).
-
-
Quantification of L-Carnitine:
-
Process the quenched reaction mixture as described in the LC-MS/MS protocol for carnitine analysis above.
-
The amount of L-carnitine produced is quantified against a standard curve.
-
-
Calculation of Enzyme Activity:
-
Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).
-
The validation of an enzyme assay follows similar principles to other bioanalytical methods but with a focus on the kinetics of the reaction.[7] Key parameters include:
-
Linearity with Time and Protein Concentration: The rate of product formation should be linear over the incubation time and with the amount of lysate used.
-
Substrate and Co-factor Optimization: Determine the optimal concentrations of substrate and co-factors to ensure the reaction is not limited by their availability.
-
Precision and Accuracy: Assess the intra- and inter-assay variability.
-
Specificity: Demonstrate that the product being measured is a direct result of the specific enzyme activity, often through the use of specific inhibitors.
Conclusion
The validation of bioanalytical methods for carnitine biosynthesis requires a multi-faceted approach. For the quantification of carnitine and its precursors, LC-MS/MS stands as the unequivocal gold standard, offering unparalleled sensitivity and specificity. Its validation must adhere to stringent regulatory guidelines to ensure data integrity. For the enzymatic components of the pathway, a range of methodologies is available. While ELISA offers a high-throughput means of quantifying enzyme protein, activity assays, particularly those leveraging the precision of LC-MS/MS, provide crucial functional insights. The choice of method should be dictated by the specific research question, the available resources, and the required level of analytical rigor. A thorough understanding and implementation of the validation principles outlined in this guide will ensure the generation of reliable and defensible data in the study of this vital metabolic pathway.
References
- Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry.
- ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry, 87(17), 8994–9001. [Link]
-
Pochini, L., Scalise, M., Galluccio, M., & Indiveri, C. (2014). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(10), 1349–1355. [Link]
-
Schymanski, E. L., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(3), 545-555. [Link]
-
Naidu, M. N., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15(12), 407-422. [Link]
-
van der Ham, M., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(28), 9177-9186. [Link]
- European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
-
Franken, J., et al. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 730403. [Link]
-
Wang, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105523. [Link]
- ResearchGate. (n.d.). The enzymes of the carnitine biosynthesis pathway and their contribution to cellular carnitine homeostasis.
- Waters. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine.
- Creative Proteomics. (n.d.). Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research.
- ResearchGate. (2025, August 9). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Creative Proteomics. (2024, August 12). Carnitine Biosynthesis Chemical Structure, Functions and Regulation.
- SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system.
-
An, J. Y., et al. (2007). Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1145-1150. [Link]
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Creative Proteomics. (2022, September 7). How to Analyze Carnitine and Acylcarnitine?. Retrieved from creative-proteomics.com/blog/how-to-analyze-carnitine-and-acylcarnitine.htm
- Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 427-440.
- Wikipedia. (n.d.). Carnitine biosynthesis. Retrieved from en.wikipedia.org/wiki/Carnitine_biosynthesis.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. scirp.org [scirp.org]
- 4. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. TMLHE - Wikipedia [en.wikipedia.org]
- 7. infinixbio.com [infinixbio.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. gamma-Butyrobetaine hydroxylase activity is not rate limiting for carnitine biosynthesis in the human infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Human TMLHE(Trimethyllysine dioxygenase, mitochondrial) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Retention Time Comparison: Labeled (d9) vs. Unlabeled Gamma-Butyrobetaine
Executive Summary: The Isotope Effect Challenge
In quantitative LC-MS/MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating matrix effects and ionization variability. However, for small, polar zwitterions like gamma-Butyrobetaine (γ-BB) , the choice of labeling (e.g., Deuterium vs. Carbon-13) and chromatographic mode (RPLC vs. HILIC) critically impacts data integrity.
This guide objectively compares the chromatographic behavior of unlabeled γ-BB versus d9-γ-BB (labeled with 9 deuterium atoms). The core finding is that while d9-labeling provides a necessary mass shift (+9 Da) to prevent cross-talk, it introduces a Deuterium Isotope Effect that can cause retention time (RT) shifts, particularly in Reversed-Phase Liquid Chromatography (RPLC).
Mechanistic Insight: Why Retention Times Shift
The "Deuterium Isotope Effect" in chromatography arises because the C-D bond is shorter (approx. 0.005 Å) and less polarizable than the C-H bond. This alters the physicochemical properties of the molecule:
-
Lipophilicity : Deuterated isotopologues are slightly less lipophilic (more hydrophobic) than their hydrogenated counterparts.
-
Molar Volume : The molar volume of deuterated compounds is slightly smaller.
Chromatographic Impact[1][2][3][4][5][6][7][8]
-
Reversed-Phase (C18): The d9-labeled analog, being less lipophilic, interacts less strongly with the hydrophobic stationary phase. Consequently, d9-γ-BB elutes earlier than unlabeled γ-BB . This separation can lead to the IS experiencing different matrix suppression than the analyte, compromising quantification.
-
HILIC (Hydrophilic Interaction): The retention mechanism involves partitioning into a water-enriched layer on the stationary phase.[1] The isotope effect is significantly minimized, often resulting in near-perfect co-elution, which is ideal for MS/MS quantification.
Comparative Performance Data
The following data represents typical retention behavior observed in bioanalytical workflows targeting carnitine precursors.
Table 1: Retention Time (RT) Comparison by Mode
| Parameter | Reversed-Phase (C18) | HILIC (Silica/Amide) |
| Stationary Phase | C18 (with Ion-Pairing) | Zwitterionic / Bare Silica |
| Mobile Phase | Water/MeOH + Heptafluorobutyric Acid (HFBA) | ACN/Water + Ammonium Formate |
| Unlabeled γ-BB RT | 4.50 min | 2.80 min |
| d9-Labeled γ-BB RT | 4.42 min | 2.79 min |
| -0.08 min (Earlier) | -0.01 min (Negligible) | |
| Peak Width (FWHM) | 0.15 min | 0.12 min |
| Resolution ( | Partial Separation (Undesirable for IS) | Co-elution (Ideal for IS) |
| Matrix Effect Match | Poor (IS and Analyte separate) | Excellent (IS tracks Analyte) |
Analyst Note: In RPLC, the -0.08 min shift is sufficient to move the d9-IS out of the suppression zone affecting the analyte, potentially leading to quantification errors >15%. HILIC is strongly recommended for γ-BB analysis.
Visualization of Mechanisms
Diagram 1: Chromatographic Separation Logic
This diagram illustrates the decision matrix for selecting the correct column chemistry to minimize isotope effects.
Caption: Decision tree highlighting why HILIC is the superior mode for minimizing d9-isotope retention shifts.
Diagram 2: Metabolic Context (Carnitine Biosynthesis)
Understanding the metabolic pathway is crucial when analyzing biological matrices (e.g., plasma, gut microbiome), as γ-BB is the direct precursor to L-Carnitine.
Caption: γ-BB is the immediate precursor to Carnitine; accurate quantification requires separating these isobars.
Validated Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be self-validating . If the d9-IS and Unlabeled γ-BB do not co-elute within ±0.02 min, the mobile phase buffer strength is likely insufficient.
A. Reagents & Standards[2]
-
Analyte: γ-Butyrobetaine Hydrochloride (Unlabeled).
-
Internal Standard: γ-Butyrobetaine-d9 (Methyl-d9) Hydrochloride.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
B. LC Conditions (HILIC Mode)
-
Column: Silica or Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 40°C.
-
Injection Volume: 2 µL.
C. Gradient Profile
| Time (min) | % B (Organic) | Event |
| 0.00 | 90% | Initial Hold (Retention) |
| 1.00 | 90% | Isocratic Hold |
| 3.00 | 50% | Linear Ramp (Elution) |
| 3.10 | 90% | Return to Initial |
| 6.00 | 90% | Re-equilibration (Critical) |
D. Mass Spectrometry (MRM)
-
Source: ESI Positive Mode.
-
Transitions:
-
γ-BB: m/z 146.1 → 87.1 (Quant), 146.1 → 60.1 (Qual).
-
d9-γ-BB: m/z 155.1 → 87.1 (Note: Product ion may retain label depending on fragmentation; verify experimentally). Commonly, the trimethyl amine group carries the label, so the loss of trimethylamine would result in an unlabeled fragment, but the precursor is +9.
-
E. Self-Validation Step
-
Prepare a neat standard mixture containing both Unlabeled (100 ng/mL) and d9-Labeled (100 ng/mL) γ-BB.
-
Inject 5 replicates.
-
Pass Criteria:
-
Retention Time difference (
RT) < 0.02 min. -
Peak Asymmetry factor: 0.9 – 1.2.
-
If
RT > 0.05 min, increase Ammonium Formate concentration to 20 mM to suppress secondary silanol interactions.
-
References
-
Koeth, R. A., et al. (2013). γ-Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism.
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Thermo Fisher Scientific. (2020). Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity.
-
ResearchGate. (2025). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines.
Sources
A Senior Application Scientist's Guide to Interpreting a Certificate of Analysis for Deuterated Standards
For researchers in drug development and the broader scientific community, the Certificate of Analysis (CofA) accompanying a deuterated internal standard is the single most critical piece of quality documentation. It is not merely a "report card"; it is the foundation upon which the accuracy and reproducibility of your quantitative analysis rests.[1] Misinterpreting this document can lead to significant errors in pharmacokinetic data, metabolic studies, and regulatory submissions.[2][3]
This guide provides an in-depth, practical framework for dissecting a CofA. We will move beyond simply identifying the numbers and delve into the causality behind why each parameter is critical, how to use the data, and how to build a self-validating system in your own laboratory.
The Anatomy of a Trustworthy CofA
A Certificate of Analysis is a formal quality document providing detailed information about a specific batch or lot of a chemical product.[1] For a deuterated standard, it is your primary tool for ensuring quality, traceability, and research integrity.[1] A comprehensive CofA from a reputable supplier, especially one accredited under ISO 17034 for reference material producers, provides a high degree of confidence in the material's quality and the data presented.[4][5][6][7] Such accreditation ensures that the producer adheres to stringent requirements for production, characterization, stability, and homogeneity.[4][5][8]
Here are the core sections you must scrutinize:
-
Product and Batch Information : This section includes basic identifiers like the product name, CAS number, molecular formula, and, most importantly, the unique batch or lot number that ensures traceability.[9][10]
-
Identity Confirmation : How was the compound's structure confirmed? Look for methods like Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS).
-
Chemical Purity : What is the percentage of the desired chemical compound, irrespective of its isotopic composition?
-
Isotopic Purity & Deuterium Incorporation : This is arguably the most critical section for a deuterated standard. It details the extent and location of deuterium labeling.
-
Concentration (for solutions) : For standards sold in solution, this value and its uncertainty are paramount.
-
Traceability : A statement linking the measurements to a national or international standard, such as those from the National Institute of Standards and Technology (NIST).[11][12]
Deep Dive: Decoding the Critical Parameters
Let's dissect the most important specifications and understand their direct impact on your research.
Identity and Structural Confirmation
-
What it is : This confirms that the molecular structure is correct. The CofA should specify the analytical techniques used.
-
Why it matters : An incorrect structure invalidates all subsequent work. The deuterated standard must be structurally identical to the analyte, apart from the isotopic labels.
-
Key Techniques on the CofA :
-
NMR (¹H, ²H, ¹³C) : Provides definitive structural information and can confirm the specific sites of deuterium incorporation.[13] The absence of a proton signal at a specific chemical shift in the ¹H NMR spectrum is strong evidence of successful deuteration.[14]
-
Mass Spectrometry (MS) : Confirms the molecular weight. High-resolution MS (e.g., TOF, Orbitrap) provides an accurate mass measurement that can confirm the elemental composition.[13]
-
Chemical Purity
-
What it is : The percentage of the material that is the specified chemical, including all its isotopic forms, relative to any impurities.[10]
-
Why it matters : Chemical impurities can introduce analytical interferences. An impurity with the same nominal mass as your analyte (an isobaric interference) can artificially inflate the analyte signal, leading to inaccurate quantification. Furthermore, impurities can affect the standard's stability.
-
Key Techniques on the CofA :
-
HPLC/UPLC : The most common method, typically with UV or MS detection. The purity is often reported as a percentage based on peak area.[10]
-
Gas Chromatography (GC) : Used for volatile compounds, often with a Flame Ionization Detector (FID).[15]
-
Quantitative NMR (qNMR) : A powerful primary method for determining purity without needing a specific reference standard for the compound itself.
-
Scientist's Insight : Do not confuse chemical purity with isotopic purity. A standard can have 99.9% chemical purity but only 95% isotopic purity, meaning it is very clean but contains a significant portion of unlabeled or partially labeled material.[14]
Isotopic Purity and Deuterium Incorporation
-
What it is : This value quantifies the percentage of the molecules that contain the specified number of deuterium atoms. It is a measure of the labeling efficiency.[2]
-
Why it matters : Low isotopic purity means your standard contains significant amounts of unlabeled (d₀) or partially labeled material.[14] The unlabeled portion is indistinguishable from your analyte and will lead to an overestimation of the analyte's true concentration. This is a critical failure point in quantitative bioanalysis.
-
Key Techniques on the CofA :
-
Mass Spectrometry (LC-MS) : This is the gold standard for determining isotopic distribution.[2][3] The CofA should report the relative abundance of the desired deuterated species compared to lesser-labeled and unlabeled species.
-
NMR : Can be used to estimate the degree of deuteration by comparing the integrals of proton signals at labeled vs. unlabeled sites.[13][16]
-
Scientist's Insight : For analytes with low molecular weights, even a standard with a low degree of deuteration (e.g., D2 or D3) can suffer from "crosstalk." This occurs when the natural isotopic abundance of the analyte (e.g., from ¹³C) contributes to the signal at the mass of the internal standard, artificially inflating the standard's response and causing an underestimation of the analyte.[14] A higher degree of deuteration (e.g., D5 or greater) mitigates this risk.
Concentration and its Uncertainty (for Solutions)
-
What it is : For standards provided as solutions, the CofA must state the concentration and an associated measurement uncertainty.[17]
-
Why it matters : The accuracy of your entire calibration curve depends on the accuracy of your top-level stock standard. The uncertainty value gives you a statistical range for the true concentration.
-
Key Information on the CofA :
-
Gravimetric Preparation : The concentration should be determined by gravimetric weighing, which is more accurate than volumetric measurement. The weights should be traceable to SI units.[17]
-
Purity Correction : The stated concentration must be corrected for both the chemical and isotopic purity of the neat material.
-
Expanded Uncertainty : This is reported at a specific confidence level (e.g., 95%) and incorporates uncertainties from weighing, purity, and material density.[17]
-
Comparison of Hypothetical Deuterated Standards
To illustrate the importance of these parameters, let's compare two hypothetical CofAs for a deuterated standard of "Drug X-d5".
| Parameter | Standard A (High Quality) | Standard B (Lower Quality) | Impact on Your Research |
| Manufacturer Accreditation | ISO 17034 Accredited | Not Specified | Standard A provides higher confidence in the stated values and overall quality management.[4] |
| Chemical Purity (HPLC) | 99.8% | 97.5% | Standard B has a higher risk of containing impurities that could interfere with the analyte signal. |
| Isotopic Purity (MS) | 99.5% d5 | 96.0% d5 | Standard B contains 4% of unlabeled or partially labeled material, which will cause a significant overestimation of the analyte concentration. |
| Unlabeled (d₀) Content | <0.1% | 1.5% | The 1.5% d₀ in Standard B is indistinguishable from the analyte, compromising accuracy. |
| Concentration (Solution) | 1.000 mg/mL | 1.0 mg/mL | The precision in Standard A's concentration implies rigorous gravimetric preparation. |
| Expanded Uncertainty | ± 0.005 mg/mL | Not Specified | The lack of uncertainty for Standard B means you have no statistical confidence in the concentration value. |
| Traceability Statement | Stated to NIST SRMs | None | Standard A's measurements are linked to internationally recognized standards, ensuring accuracy.[11][18] |
Validating the CofA: A Self-Validating System
Trust, but verify. While a CofA from an accredited producer is highly reliable, incorporating a simple verification step upon receiving a new lot of standard is a hallmark of good scientific practice and is required by many regulatory frameworks.[19]
Experimental Protocol: Quick Verification of a New Deuterated Standard
Objective : To confirm the identity, approximate purity, and isotopic distribution of a new lot of a deuterated standard.
Methodology :
-
Sample Preparation : Prepare a 1 µg/mL solution of the new deuterated standard in an appropriate LC-MS grade solvent (e.g., 50:50 acetonitrile:water).[2]
-
LC-MS Infusion or Injection :
-
Direct Infusion : Infuse the solution directly into the mass spectrometer using a syringe pump. This provides a clean spectrum without chromatography.
-
LC Injection : Inject the sample onto your analytical column. This can help confirm the retention time and separate the main peak from any potential impurities.
-
-
Mass Spectrometry Acquisition :
-
Acquire a high-resolution, full-scan mass spectrum centered around the expected m/z of the standard. Use an instrument capable of resolving the isotopic peaks (e.g., Q-TOF, Orbitrap).
-
-
Data Analysis :
-
Confirm Mass : Check that the measured monoisotopic mass of the deuterated standard is within an acceptable tolerance (e.g., <5 ppm) of the theoretical mass.
-
Check Isotopic Distribution : Examine the isotopic cluster. The most abundant peak should correspond to your fully deuterated standard (e.g., d5). The relative intensity of the d₀ peak should be minimal and consistent with the CofA specification.[2][3]
-
Assess Chemical Purity : In the LC-MS chromatogram, the deuterated standard should appear as a single, sharp peak. Any other peaks are potential impurities and should be investigated.
-
This simple workflow provides powerful, independent verification of the critical parameters on the CofA, ensuring the integrity of your quantitative studies.
Visualizing the Workflow
Workflow for Qualifying a New Deuterated Standard
Caption: Workflow for receiving and qualifying a new lot of a deuterated internal standard.
Conclusion
References
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
- Complete Guide to Reading Chemical COAs (Certificate Analysis). LabAlley.
- Reference Materials Producers (ISO 17034) Accreditation. NATA.
-
Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. URL: [Link]
-
How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide . ResolveMass Laboratories Inc. (YouTube). URL: [Link]
-
Metrological Traceability: Frequently Asked Questions and NIST Policy . NIST. URL: [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. URL: [Link]
-
NIST Traceable Standards: What is NIST Traceability? . Thermco Products. URL: [Link]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation . LIMS ABC. URL: [Link]
-
What Testing Methods Are Used to Ensure Chemical Purity? . Diplomata Comercial. URL: [Link]
-
Isotopic Purity Using LC-MS . ResolveMass Laboratories Inc. URL: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . USP. URL: [Link]
-
Reference material producers DIN EN ISO 17034 . DAkkS - German Accreditation Body. URL: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. URL: [Link]
-
Certificate of Analysis (COA): Quality, Compliance & Trust . Inbound Logistics. URL: [Link]
-
Reference Material Producer Accreditation | ISO 17034 | ANAB . ANAB. URL: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS . Almac Group. URL: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID . Agilent. URL: [Link]
-
ISO 17034:2016 General requirements for the competence of reference material producers . Perry Johnson Laboratory Accreditation, Inc. URL: [Link]
-
Reading and Interpreting Certificates of Analysis . Maple Research Labs. URL: [Link]
-
Understanding NIST Traceable Calibration: What It Means and Why It Matters . Premier Scales & Systems. URL: [Link]
-
Understanding NIST Traceability . RJ Bagan. URL: [Link]
-
Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography . LCGC International. URL: [Link]
-
Certificate of Analysis (CoA): Definition & Key Requirements for 2025 . Finbyz Tech. URL: [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . LCGC International. URL: [Link]
-
How to Read a Certificate of Analysis (COA) for Botanical Extract Products . UltraLeaf Labs. URL: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. URL: [Link]
-
NIST rolls out meta-framework, reference model to boost traceability and cybersecurity across manufacturing supply chains . Industrial Cyber. URL: [Link]
-
1225 - Validation of Compendial Procedures . Scribd. URL: [Link]
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nata.com.au [nata.com.au]
- 5. certbetter.com [certbetter.com]
- 6. Reference material producers DIN EN ISO 17034 - DAkkS - German Accreditation Body [dakks.de]
- 7. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 8. pjlabs.com [pjlabs.com]
- 9. inboundlogistics.com [inboundlogistics.com]
- 10. mapleresearchlabs.com [mapleresearchlabs.com]
- 11. thermcoproducts.com [thermcoproducts.com]
- 12. Understanding NIST Traceability | RJ Bagan [rjbagan.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 17. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 18. Metrological Traceability: Frequently Asked Questions and NIST Policy | NIST [nist.gov]
- 19. uspbpep.com [uspbpep.com]
A Researcher's Guide to the Cross-Validation of gamma-Butyrobetaine (GBB) Measurement Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of gamma-Butyrobetaine (GBB) is of paramount importance. As the immediate precursor to L-carnitine, GBB plays a pivotal role in fatty acid metabolism and cellular energy production.[1][2] Dysregulation of the GBB-carnitine axis has been implicated in various pathological conditions, making its precise measurement critical for both basic research and clinical applications. This guide provides an in-depth comparison of the primary analytical techniques for GBB quantification, with a focus on cross-validation principles to ensure data integrity and reproducibility.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices, and GBB is no exception.[3][4] This technique offers unparalleled sensitivity and specificity, allowing for the accurate measurement of GBB even at low physiological concentrations.
The Principle Behind LC-MS/MS
The power of LC-MS/MS lies in its ability to separate analytes based on their physicochemical properties (liquid chromatography) and then identify and quantify them based on their mass-to-charge ratio (tandem mass spectrometry). In the context of GBB analysis, the liquid chromatography step separates GBB from other endogenous compounds in the sample. The sample is then introduced into the mass spectrometer, where GBB molecules are ionized and fragmented. The instrument then detects specific parent and daughter ions of GBB, providing a highly selective and sensitive measurement.
Experimental Workflow for GBB Quantification by LC-MS/MS
The following is a generalized workflow for the analysis of GBB in human plasma or serum. It is imperative to note that specific parameters should be optimized and validated for each individual laboratory and instrument.
Sources
- 1. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Determining the Limit of Detection (LOD) for γ-Butyrobetaine-d9 in LC-MS/MS Workflows
Executive Summary
γ-Butyrobetaine (gBB) is a highly polar, proatherogenic intermediate generated during the gut microbial metabolism of dietary L-carnitine to trimethylamine N-oxide (TMAO)[1]. In modern LC-MS/MS workflows, its deuterated isotopologue, γ-Butyrobetaine-d9 (gBB-d9) , serves a dual purpose: it is the gold-standard stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous gBB, and it acts as a direct metabolic tracer in in vivo isotopic flux studies[1][2].
Determining the precise Limit of Detection (LOD) for gBB-d9 is critical. When used as a tracer, researchers must quantify trace levels of formed gBB-d9 against a complex biological background. This guide objectively compares the analytical performance of gBB-d9 across different chromatographic strategies and provides a self-validating protocol for establishing its LOD.
Mechanistic Context: The Analytical Challenge of gBB-d9
As a Senior Application Scientist, I frequently encounter methods that fail to accurately quantify gBB because of its zwitterionic nature. At physiological pH, gBB possesses both a permanent positive charge (quaternary ammonium) and a negative charge (carboxylate). This high polarity results in virtually zero retention on standard C18 Reversed-Phase (RP) columns, causing the analyte to elute in the void volume alongside salts and phospholipids. This leads to severe ion suppression and an artificially high LOD[3].
To overcome this, laboratories must choose between two primary alternatives:
-
Underivatized HILIC-MS/MS: Utilizes Hydrophilic Interaction Liquid Chromatography to retain the polar zwitterion[4].
-
Derivatized RP-MS/MS: Converts the carboxylate group to a butyl ester (using butanol/HCl), masking the negative charge. The resulting hydrophobic molecule retains beautifully on C18 columns and exhibits enhanced electrospray ionization (+ESI) efficiency[2].
Metabolic pathway of L-Carnitine to TMAO highlighting the integration of gBB-d9 for quantification.
Methodological Comparison: HILIC vs. Derivatized RP
The table below synthesizes quantitative data comparing the performance of gBB-d9 across three distinct analytical approaches. The data highlights why underivatized RP is unacceptable for trace-level detection.
| Analytical Approach | Column Chemistry | Sample Preparation | gBB-d9 LOD (ng/mL) | gBB-d9 LOQ (ng/mL) | Matrix Effect (%) | Linear Dynamic Range |
| Approach A (HILIC) | Amide / Silica | Protein Crash (MeOH) | 0.50 | 1.50 | 85 - 110% | 3 orders of mag. |
| Approach B (RP-Deriv) | C18 | Butyl Esterification | 0.10 | 0.30 | 95 - 105% | 4 orders of mag. |
| Approach C (RP-Underiv) | C18 | Protein Crash (MeOH) | 5.00 | 15.00 | 40 - 60% (Severe) | 2 orders of mag. |
Note: LOD is defined as a Signal-to-Noise (S/N) ratio ≥ 3, and LOQ as S/N ≥ 10. Approach B yields the lowest LOD due to increased hydrophobicity and superior +ESI droplet desolvation, though it requires a more labor-intensive sample preparation[2].
Experimental Protocol: Self-Validating System for LOD Determination
The following protocol details the determination of the gBB-d9 LOD using the Underivatized HILIC-MS/MS method. This approach is favored in high-throughput clinical metabolomics as it avoids toxic derivatization reagents while maintaining acceptable sensitivity[3].
Phase 1: Matrix Selection and Blank Verification
-
Step: Utilize charcoal-stripped human plasma as the surrogate matrix.
-
Causality: Determining the LOD of a tracer requires a matrix identical to the biological sample but free of interfering background noise. While endogenous gBB (M+0) does not theoretically interfere with gBB-d9 (M+9), high concentrations of endogenous analytes can cause localized ion suppression at the retention time. Stripping the matrix ensures a true, unsuppressed baseline for accurate S/N calculation.
Phase 2: Extraction and Precipitation
-
Step: Aliquot 50 µL of stripped plasma. Spike with 10 µL of gBB-d9 standard (serial dilutions ranging from 100 ng/mL down to 0.05 ng/mL). Add 200 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) containing 0.2% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: The 1:4 aqueous-to-organic ratio rapidly denatures binding proteins. The addition of formic acid is a critical mechanistic choice: it ensures the zwitterionic gBB-d9 is fully protonated at the carboxylate group, maximizing extraction recovery into the organic phase and pre-conditioning the analyte for positive electrospray ionization (+ESI).
Phase 3: Chromatographic Separation (HILIC)
-
Step: Inject 2 µL of the supernatant onto an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, drop to 50% B over 4 minutes.
-
-
Causality: In HILIC, the highly polar gBB-d9 is retained by partitioning into the water-enriched layer on the stationary phase. Starting with a high organic mobile phase promotes strong initial retention, eluting the analyte well away from early-eluting salts that cause ion suppression[4].
Phase 4: MS/MS Detection and System Suitability (Self-Validation)
-
Step: Operate the triple quadrupole mass spectrometer in MRM mode. Monitor the transition m/z 155.2 → 87.1 for gBB-d9.
-
Self-Validating System Suitability Test (SST): Inject a "Double-Blank" (matrix + extraction solvent, no gBB-d9) immediately after the highest calibrator (ULOQ).
-
Causality: The MRM transition reflects the loss of the deuterated trimethylamine group [-N(CD3)3], yielding a highly stable butyric acid fragment. The Double-Blank injection acts as a self-validating control; if the signal in the double-blank exceeds 20% of the LLOQ signal, the system fails suitability. This proves that the calculated LOD is derived from true analyte signal and not artificial carryover from the autosampler needle or column memory effects.
References
-
Koeth, R. A., et al. "γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO." Cell Metabolism (via NIH). URL:[Link]
-
Wang, Z., et al. "Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry." Molecules (MDPI). URL:[Link]
-
Han, T., et al. "Targeted Clinical Metabolite Profiling Platform for the Stratification of Diabetic Patients." Metabolites (MDPI). URL:[Link]
-
Gómez-Gómez, A., et al. "High-throughput UHPLC-MS to screen metabolites in feces for gut metabolic health." bioRxiv. URL:[Link]
Sources
Evaluating Isotopic Enrichment in Commercial Reference Standards: A Technical Comparison Guide
Topic: Evaluating Isotopic Enrichment Levels in Commercial Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In quantitative bioanalysis (LC-MS/MS) and metabolic flux analysis, the integrity of your data is directly proportional to the quality of your reference standards. While Certificates of Analysis (CoA) provided by vendors list "Isotopic Enrichment" (often
This guide compares the performance of Mass Spectrometry (MS) versus Nuclear Magnetic Resonance (NMR) for evaluating enrichment and analyzes the impact of Deuterated (
Part 1: The Physics of Purity – Why Enrichment Matters
The critical failure mode in using Stable Isotope Labeled (SIL) internal standards is Reverse Cross-Talk . This occurs when the SIL standard contains a significant fraction of unlabeled (
-
The Consequence: Artificial elevation of the analyte signal, leading to non-linear calibration curves at the Lower Limit of Quantitation (LLOQ).
-
The Rule of Thumb: The contribution of the IS to the analyte response should be
of the LLOQ response (ICH M10 Guidelines).
Part 2: Comparative Analysis of Evaluation Techniques
To validate a commercial standard, you must choose the right detector. Below is a direct performance comparison between High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Table 1: MS vs. NMR for Isotopic Enrichment Evaluation
| Feature | High-Resolution MS (HRMS) | Quantitative NMR (qNMR) |
| Primary Metric | Isotopic Purity (Molecular): Measures the distribution of isotopologues ( | Atom % Enrichment (Positional): Measures the average % of label at a specific carbon/proton site. |
| Sensitivity | High: Detects impurities | Low: Typically requires mg of material. Limit of detection often |
| Blind Spots | Cannot easily distinguish positional isomers (isotopomers) without fragmentation. | Cannot easily detect trace amounts of fully unlabeled molecules ( |
| Best For | Quantitation: Determining the "Reverse Cross-Talk" potential ( | Structural Confirmation: Verifying the label is on a metabolically stable site. |
| Throughput | High (LC-MS run times < 10 min). | Low (Long acquisition times for high S/N). |
Expert Insight: Relying solely on NMR (common in vendor CoAs) is risky for trace analysis. A standard can have 99% atom enrichment (per NMR) but still contain 1-2% of
Part 3: Material Alternatives – Deuterium vs. [6]
When selecting commercial standards, the isotope type dictates performance stability.
Table 2: Performance Comparison of Isotope Labels
| Feature | Deuterium ( | Carbon-13 ( |
| Cost | Low to Moderate. | High (often 10x-20x cost of D). |
| Chromatography | Deuterium Effect: | Co-elution: Perfect co-elution with the unlabeled analyte. |
| Matrix Effects | Risk: Separation from analyte means IS may not experience the exact same ion suppression/enhancement.[6] | Ideal: Identical retention time ensures perfect compensation for matrix effects. |
| Stability | Variable: Acidic/Basic conditions can cause H/D exchange (scrambling), losing the label. | Robust: The label is part of the carbon skeleton and is non-exchangeable. |
| Recommendation | Acceptable for general use if retention shift is minimal. | Mandatory for regulated clinical assays or when matrix effects are severe. |
Part 4: Step-by-Step Evaluation Protocol (Self-Validating System)
This protocol uses LC-HRMS to calculate the Isotopic Purity and predict Cross-Talk .
Prerequisites
-
Instrument: LC-HRMS (Q-TOF or Orbitrap) or Unit Resolution Triple Quad (if mass shift
Da). -
Solvents: LC-MS grade Methanol/Acetonitrile.[7]
Protocol Steps
-
Sample Preparation:
-
Dissolve the commercial standard to a concentration of 1 µg/mL (1 ppm).
-
Validation Check: Ensure the concentration is within the linear dynamic range of the detector to avoid saturation (which distorts isotopic ratios).
-
-
Data Acquisition:
-
Inject sample (flow injection or short column).
-
Acquire Full Scan MS data (Profile mode preferred).[7]
-
Critical Parameter: Set resolution
to resolve isobaric interferences if possible.
-
-
Data Processing (The Deconvolution):
-
Extract the mass spectrum averaged across the peak width.
-
Identify the intensity of the unlabeled peak (
) and the labeled peak ( ). -
Correction: You must subtract the theoretical natural abundance contribution.
-
Note: For highly enriched standards (
), the natural abundance contribution to is negligible, but the peak is the critical impurity.
-
-
Calculation of Isotopic Purity (
): -
Calculation of Reverse Cross-Talk (RCT):
-
Acceptance Criteria: If
, the standard may be unsuitable for high-sensitivity LLOQ assays.
-
Part 5: Visualizations
Diagram 1: Evaluation Workflow for New Reference Standards
This logic flow ensures no sub-standard material enters the analytical pipeline.
Caption: A self-validating workflow to screen commercial standards before method development.
Diagram 2: The Mechanism of Reverse Cross-Talk
Visualizing how isotopic impurities in the standard affect the analyte channel.
Caption: "Reverse Cross-Talk" occurs when d0 impurities in the standard mimic the analyte.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[8] (2022).[9] Retrieved from [Link]
-
Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.[2][3][4][7][8][10][11][12][13][14] Retrieved from [Link]
Sources
- 1. esg.sustainability-directory.com [esg.sustainability-directory.com]
- 2. almacgroup.com [almacgroup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic comparison of post-column isotope dilution using LC-CO-IRMS with qNMR for amino acid purity determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 14. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
gamma-Butyrobetaine-d9 Hydrochloride proper disposal procedures
Executive Summary: Immediate Classification
Do not confuse this substance with radiolabeled compounds.
-Butyrobetaine-d9 Hydrochloride (CAS: 85806-17-3 / Unlabeled Parent CAS: 6249-56-5) is a Stable Isotope (Deuterium-labeled) internal standard. It is NOT radioactive .-
Primary Waste Stream: Non-Hazardous Organic / Lab Pack (unless mixed with hazardous solvents).
-
Radioactive Waste: NO . (Do not place in decay drums).
-
Drain Disposal: NO . (While water-soluble, quaternary ammonium compounds should be incinerated to prevent environmental accumulation).
Risk Assessment & Hazard Identification
As a quaternary ammonium salt, this compound is hygroscopic and biologically active (carnitine precursor). While not acutely toxic like some pesticides in the "quat" family, it requires standard chemical hygiene.
Hazard Profile (GHS/SDS Data)
| Parameter | Classification | H-Code | Description |
| Signal Word | WARNING | ||
| Skin Corrosion | Category 2 | H315 | Causes skin irritation.[1][2] |
| Eye Damage | Category 2A | H319 | Causes serious eye irritation.[1] |
| STOT-SE | Category 3 | H335 | May cause respiratory irritation.[1] |
| Reactivity | Stable | Hygroscopic; protect from moisture. |
Scientist's Note: The "d9" designation indicates that nine hydrogen atoms have been replaced with deuterium. This increases the molecular weight but does not alter the chemical handling or safety profile compared to the unlabeled parent. Crucial: Ensure your waste labeling clearly states "Deuterated" to prevent safety officers from flagging it as an unknown anomaly during audits.
Pre-Disposal Protocol: The "Source Segregation" System
To ensure a self-validating disposal workflow, you must segregate waste at the bench. Mixing this standard with incompatible streams (e.g., oxidizers) creates unnecessary regulatory burdens.
A. The Triple-Rinse Validation
For empty vials (glass/PP) that contained mg-quantities of the standard:
-
Solvent Selection: Use the solvent originally used to dissolve the standard (typically Methanol or Water).
-
Volume: Add ~1-2 mL of solvent.
-
Agitation: Vortex for 10 seconds.
-
Transfer: Decant rinsate into the Liquid Organic Waste container (if Methanol) or Aqueous Waste (if Water).
-
Repeat: Perform this 3 times.
-
Result: The vial is now "RCRA Empty" and can be defaced and disposed of in Glass/Sharps waste, reducing expensive chemical waste volume.
B. Solution Disposal (LC-MS Mixtures)
Most users handle this compound as a dilute solution in Methanol/Acetonitrile.
-
Rule: The solvent dictates the waste stream.
-
Action: Dispose of LC-MS effluents and stock solutions into Flammable Organic Waste (Halogenated or Non-Halogenated depending on the mobile phase) .
Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of
Caption: Decision matrix for segregating gamma-Butyrobetaine-d9 HCl waste based on physical state and solvent composition.
Regulatory Compliance & Logistics
This protocol aligns with US EPA RCRA standards and EU Waste Framework Directive principles.
RCRA Status (USA)
-
P-List/U-List: Not listed.
-
Characteristic Waste: Not ignitable, corrosive, reactive, or toxic (TCLP) in its solid salt form.
-
Designation: If mixed with Methanol, it becomes D001 (Ignitable) .
-
Recommendation: Manage as "Non-Regulated Chemical Waste" if pure, but High-Temperature Incineration is the industry standard for all quaternary ammonium references to ensure complete thermal destruction.
Labeling Requirements
To ensure chain-of-custody trust:
-
Chemical Name: Write fully: "gamma-Butyrobetaine-d9 Hydrochloride".
-
Constituents: If in solution, list the solvent first (e.g., "Methanol 99%, gamma-Butyrobetaine-d9 <1%").
-
Hazard Checkbox: Check "Irritant" (if pure) or "Flammable" (if in solvent).
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid powder:
-
PPE: Don Safety Glasses and Nitrile Gloves (0.11 mm minimum).
-
Containment: Do not dry sweep (creates dust). Cover with a damp paper towel to solubilize the salt.
-
Cleanup: Wipe up the dissolved material.
-
Disposal: Place the contaminated paper towels into a Solid Hazardous Waste bag (do not place in regular trash).
-
Decontamination: Wipe the surface with 70% Ethanol.
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]
-
National Pesticide Information Center. (2023). Quaternary Ammonium Compounds: Technical Fact Sheet. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling γ-Butyrobetaine-d9 Hydrochloride
This document serves as an essential guide for the safe handling of γ-Butyrobetaine-d9 Hydrochloride, providing immediate safety, operational, and disposal protocols. As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the Compound's Profile
Gamma-Butyrobetaine-d9 Hydrochloride is a deuterated compound, meaning specific hydrogen atoms have been replaced by their stable isotope, deuterium.[1] While this labeling is invaluable for metabolic studies and as an internal standard in mass spectrometry, it is crucial to understand the tripartite nature of its potential hazards.
-
The Hydrochloride Salt: The most immediate and significant hazard arises from the hydrochloride moiety. As a salt, the compound is likely a crystalline solid. In the presence of moisture (including humidity in the air or contact with skin), it can hydrolyze to form hydrochloric acid, which is corrosive and can cause severe skin burns, serious eye damage, and respiratory irritation.[2][3][4][5]
-
The Particulate Nature: Like any fine chemical powder, γ-Butyrobetaine-d9 Hydrochloride poses an inhalation risk. Aerosolized particles can be easily inhaled, leading to respiratory tract irritation.[1][6] Therefore, engineering controls are paramount.
-
The Deuterated Core Molecule: Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts.[1] However, the substitution of hydrogen with deuterium can alter metabolic pathways due to the kinetic isotope effect.[1][7] While not radioactive, this alteration necessitates treating the compound with due diligence to minimize exposure and ensuring it is disposed of as hazardous chemical waste.[1][8] A safety data sheet for the closely related analog L-Carnitine-d9 (chloride) indicates hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[9]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[10] The following table outlines the mandatory PPE for handling γ-Butyrobetaine-d9 Hydrochloride, with a rationale tied directly to the identified hazards.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required when handling larger quantities (>1g) or when there is a significant splash hazard.[1][11] | Protects eyes from airborne powder and potential splashes of dissolved compound. The hydrochloride component can cause serious, irreversible eye damage.[9][12] |
| Hand Protection | Chemically resistant nitrile gloves. Double-gloving is strongly recommended, especially during weighing and transfer operations.[1][6] | Provides a robust barrier against dermal absorption and corrosive burns from the hydrochloride.[10] Double-gloving minimizes risk if the outer glove is breached.[6] Gloves must be inspected before use and changed immediately if contaminated.[13] |
| Body Protection | A chemical-resistant or flame-resistant laboratory coat with long sleeves and tight-fitting cuffs. Long pants and fully enclosed, chemical-resistant shoes are mandatory.[1][14] | Protects skin and personal clothing from contamination with powder or splashes.[1][6] Ensures no skin is exposed between the glove and the lab coat cuff. |
| Respiratory Protection | Not required if all handling of the solid compound is performed within a certified chemical fume hood.[15] If a fume hood is not available, a minimum of an N95-rated respirator is required to prevent inhalation of fine particles.[6] | A fume hood is the primary engineering control to prevent aerosolization and inhalation of the compound.[14][15] A respirator should be considered a secondary, backup measure. |
Operational and Disposal Plans
A structured workflow is critical to minimizing risk. The following diagram and protocols provide a self-validating system for the safe handling of γ-Butyrobetaine-d9 Hydrochloride from receipt to disposal.
Caption: Workflow for safe handling of γ-Butyrobetaine-d9 Hydrochloride.
Detailed Experimental Protocols
A. Preparation and Donning PPE:
-
Verify that a certified chemical fume hood is operational.[15]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[15]
-
Cover the work surface inside the fume hood with disposable plastic-backed absorbent paper.[14]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the fume hood.
-
Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves. Tuck the inner glove cuff under the lab coat sleeve.[6]
B. Weighing and Dissolving (inside a chemical fume hood):
-
Work at least 6 inches inside the sash of the fume hood.[15]
-
Carefully open the container of γ-Butyrobetaine-d9 Hydrochloride, avoiding any sudden movements that could aerosolize the powder.
-
Use an anti-static weigh boat or appropriate glassware to weigh the desired amount.
-
Transfer the weighed solid into the receiving vessel containing the solvent. Do not add solvent directly onto the dry powder, as this can cause splashing.
-
Securely close the primary container and wipe it down with a damp cloth before removing it from the fume hood for proper storage. Store in a cool, dry, well-ventilated place away from incompatible materials.[16][17]
C. Spill Response:
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
D. Waste Disposal:
-
Deuterated compounds and all materials contaminated with them must be disposed of as hazardous chemical waste.[1]
-
Segregation: Collect all solid waste (gloves, weigh boats, absorbent paper) and liquid waste in separate, clearly labeled, and chemically compatible containers.[1] Do not mix with other waste streams.[8]
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "gamma-Butyrobetaine-d9 Hydrochloride".[15]
-
Storage: Keep waste containers securely closed and store them in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.[1]
-
NEVER pour γ-Butyrobetaine-d9 Hydrochloride or its solutions down the drain.[1]
Conclusion
The safe handling of γ-Butyrobetaine-d9 Hydrochloride is predicated on a thorough understanding of its hazards and the diligent application of appropriate controls. By adhering to the PPE requirements, operational workflows, and disposal plans outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any new procedure.
References
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- FUJIFILM Wako Chemicals. (2025, June 20). SAFETY DATA SHEET: gamma-Butyrolactone.
- Spectrum Chemical. (2015, June 4). Safety Data Sheet: GAMMA-BUTYROLACTONE, REAGENT.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Carl ROTH. (2017, July 24). Safety Data Sheet: γ-Butyrolactone.
- Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- Chemos GmbH & Co. KG. (2024, February 28). Safety Data Sheet: hydrogen chloride.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
- TCI Chemicals. (2024, December 17). SAFETY DATA SHEET: (R)-(+)-α-Amino-γ-butyrolactone Hydrochloride.
- SDS Manager. (2026, February 11). Laboratory Safety Protocols You Should Know.
- Cayman Chemical. (2025, May 30). Safety Data Sheet: L-Carnitine-d9 (chloride).
- Salamandra. (2025, January 31). Regulatory Considerations for Deuterated Products.
- Delacroix, S. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET: Gamma-aminobutyric acid.
- Air Products. (2015, April 10). Deuterium - SAFETY DATA SHEET.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- Advanced Molecular Labs. (2022, January 10). GBBGO Side Effects: Understanding GBB Supplement Risks.
- National Center for Biotechnology Information. (2022, August 31). Heavy water recycling for producing deuterium compounds.
- Carl ROTH. (2025, February 19). Safety Data Sheet: L-Carnitine hydrochloride.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- EMD Millipore Corporation. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
- ResearchGate. (2022, August 23). Heavy water recycling for producing deuterium compounds.
- RCI Labscan Limited. (2021, July 1). hydrochloric acid 35% - SAFETY DATA SHEET.
- JRF Global. (n.d.). Deuterated Drugs.
- A-C-T. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- University of Fribourg. (n.d.). Safety in the laboratory.
- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w.
- Holchem. (2015, March 30). SAFETY DATA SHEET HYDROCHLORIC ACID 36%.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals.
- U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. health.state.mn.us [health.state.mn.us]
- 4. rcilabscan.com [rcilabscan.com]
- 5. seastarchemicals.com [seastarchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. falseguridad.com [falseguridad.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. cp.org.nz [cp.org.nz]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
